Product packaging for ophiopogonanone E(Cat. No.:CAS No. 588706-66-5)

ophiopogonanone E

Cat. No.: B058116
CAS No.: 588706-66-5
M. Wt: 360.4 g/mol
InChI Key: FMFZMWWKEGLLRS-UHFFFAOYSA-N
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Description

Ophiopogonanone E (CAS 942920-86-1) is a biologically active homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant utilized in traditional medicine. This compound has garnered significant research interest due to its demonstrated anti-inflammatory and potential anti-cancer properties. Its primary mechanism of action is believed to involve the potent inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival. By suppressing NF-κB activation, this compound effectively reduces the expression of downstream pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including TNF-α and IL-6. Furthermore, research indicates that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines, positioning it as a valuable chemical probe for studying inflammatory diseases and oncogenesis. Researchers can utilize this high-purity compound to further elucidate its molecular targets, efficacy in in vivo models, and structure-activity relationships for potential therapeutic development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O7 B058116 ophiopogonanone E CAS No. 588706-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFZMWWKEGLLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ophiopogonanone E: A Homoisoflavonoid with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the roots of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating various inflammatory conditions. This compound, as one of its active constituents, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Chemical and Physical Properties

This compound is characterized by the typical homoisoflavonoid skeleton. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇PubChem
Molecular Weight 360.4 g/mol PubChem
IUPAC Name 5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-chroman-4-onePubChem
Canonical SMILES CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)OPubChem

Biological Activity and Mechanism of Action

Research has primarily focused on the anti-inflammatory and antioxidant activities of this compound and related homoisoflavonoids from Ophiopogon japonicus.

Anti-inflammatory Activity
CompoundTargetIC50 (µg/mL)Cell Line
4′-O-Demethylthis compoundIL-1β Production32.5 ± 3.5RAW 264.7
4′-O-Demethylthis compoundIL-6 Production13.4 ± 2.3RAW 264.7
4′-O-Demethylthis compoundNO Production66.4 ± 3.5RAW 264.7

This data is for a related compound and is presented for comparative purposes.

The anti-inflammatory effects of these homoisoflavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory activity of homoisoflavonoids like this compound is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the derivative 4′-O-Demethylthis compound was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]

By inhibiting the phosphorylation and subsequent activation of these kinases, this compound and related compounds can effectively downregulate the expression of inflammatory genes, thereby reducing the inflammatory response.

OphiopogonanoneE_MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 NFkB NF-κB p38->NFkB indirectly activates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->ProInflammatory_Genes NFkB->ProInflammatory_Genes Inflammatory_Response Inflammatory Response ProInflammatory_Genes->Inflammatory_Response OphiopogonanoneE This compound OphiopogonanoneE->ERK inhibits phosphorylation OphiopogonanoneE->JNK inhibits phosphorylation NO_Assay_Workflow Start Start: Treated Cell Culture Supernatant Mix Mix with Griess Reagent Start->Mix Incubate Incubate at RT (10-15 min) Mix->Incubate Measure Measure Absorbance at 540 nm Incubate->Measure Quantify Quantify Nitrite (Standard Curve) Measure->Quantify End End: NO Production Determined Quantify->End Western_Blot_Workflow Start Start: Cell Lysates Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer (Membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Analysis (Densitometry) Detect->Analyze End End: Protein Phosphorylation Determined Analyze->End

References

Spectroscopic and Mechanistic Insights into Ophiopogonanone E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for ophiopogonanone E, a homoisoflavonone isolated from the tubers of Ophiopogon japonicus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating key analytical data and exploring its potential mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data reported for this compound.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol [1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Quasi-molecular Ion [M+H]⁺[1]
m/z 361[1]
Table 2: ¹H-NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆, Frequency: 500 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.28s1H5-OH
9.49s1H7-OH
8.41s1H2'-OH
6.84d (J = 8.3 Hz)1HH-6'
6.39d (J = 2.4 Hz)1HH-3'
6.32dd (J = 8.3, 2.4 Hz)1HH-5'
4.41dd (J = 10.8, 3.9 Hz)1HH-2a
4.13t (J = 10.8 Hz)1HH-2b
3.70s3H4'-OCH₃
3.65s3H8-OCH₃
3.03dd (J = 13.8, 4.5 Hz)1HH-9a
2.76m1HH-3
2.59dd (J = 13.8, 10.2 Hz)1HH-9b
2.01s3H6-CH₃

Note on ¹³C-NMR Data: A complete, assigned ¹³C-NMR data table for this compound was not available in the reviewed literature. Structural elucidation of related compounds relies on a combination of ¹H-¹H COSY, HSQC, and HMBC experiments to assign the carbon resonances.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and characterization of homoisoflavonoids from Ophiopogon japonicus.

Isolation of this compound
  • Extraction: The dried and powdered tubers of Ophiopogon japonicus are typically extracted with a solvent such as 70% ethanol or methanol at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of homoisoflavonoids.

  • Data Acquisition: Mass spectra are acquired over a relevant m/z range to detect the quasi-molecular ion ([M+H]⁺). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Potential Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have been reported to possess anti-inflammatory properties. Studies on compounds structurally related to this compound have shown that they can inhibit the production of pro-inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The diagram below illustrates a simplified representation of this pathway and the potential points of inhibition by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates ERK ERK TAK1->ERK Activates (via MEK1/2) p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Inflammation Upregulates Transcription OphiopogonanoneE This compound (Proposed) OphiopogonanoneE->MKKs OphiopogonanoneE->p38 OphiopogonanoneE->JNK OphiopogonanoneE->ERK

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

The Anti-inflammatory Potential of Ophiopogonanone E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the anti-inflammatory properties of Ophiopogonanone E, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents from natural sources has identified homoisoflavonoids as a promising class of compounds. This compound, a homoisoflavonoid isolated from the rhizome of Ophiopogon japonicus, has emerged as a molecule of interest for its potential therapeutic applications in inflammatory conditions. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of a closely related and potent derivative, 4′-O-Demethylthis compound, detailing its effects on key inflammatory mediators and the signaling cascades it modulates.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of 4′-O-Demethylthis compound has been quantified through in vitro assays measuring the inhibition of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are summarized below.

Inflammatory MediatorAssay TypeCell LineIC50 Value (μg/mL)IC50 Value (μM)¹Reference
Nitric Oxide (NO)Griess AssayRAW 264.766.4 ± 3.5~191.1[1]
Interleukin-1β (IL-1β)ELISARAW 264.732.5 ± 3.5~93.5[1]
Interleukin-6 (IL-6)ELISARAW 264.713.4 ± 2.3~38.6[1]

¹Molecular weight of 4′-O-Demethylthis compound (C₁₈H₁₈O₇) is approximately 346.33 g/mol . The μM conversion is an estimation based on this molecular weight.[1]

Mechanism of Action: Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of 4′-O-Demethylthis compound are attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers a downstream signaling cascade, including the MAPK pathway, which plays a pivotal role in the inflammatory response. The MAPK family includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Studies have demonstrated that 4′-O-Demethylthis compound significantly inhibits the phosphorylation of ERK1/2 and JNK in LPS-stimulated RAW 264.7 cells.[1] Phosphorylation is a key step in the activation of these kinases. By preventing their activation, 4′-O-Demethylthis compound effectively disrupts the downstream signaling events that lead to the production of inflammatory mediators.

G Figure 1. Proposed Mechanism of Action of 4′-O-Demethylthis compound LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPK Kinase Kinase (e.g., TAK1) TLR4->MAPKKK MEK12 MEK1/2 MAPKKK->MEK12 MEK47 MKK4/7 MAPKKK->MEK47 ERK12 p-ERK1/2 (Active) MEK12->ERK12 Phosphorylation JNK p-JNK (Active) MEK47->JNK Phosphorylation AP1 AP-1 ERK12->AP1 JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) AP1->Gene_Expression Transcription Inflammation Inflammatory Response Gene_Expression->Inflammation Ophiopogonanone 4′-O-Demethyl- This compound Ophiopogonanone->MEK12 Inhibits Phosphorylation Ophiopogonanone->MEK47 Inhibits Phosphorylation

Proposed Mechanism of Action of 4′-O-Demethylthis compound.
Crosstalk with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

There is significant crosstalk between the MAPK and NF-κB pathways. Activated ERK and JNK can indirectly lead to the activation of NF-κB. Therefore, by inhibiting ERK and JNK phosphorylation, 4′-O-Demethylthis compound may also exert a downstream inhibitory effect on NF-κB activation, further contributing to its anti-inflammatory profile.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of 4′-O-Demethylthis compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of 4′-O-Demethylthis compound for a specified period (e.g., 1-2 hours) before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for a designated time, depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 4′-O-Demethylthis compound for 24 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with 4′-O-Demethylthis compound for 1 hour, followed by stimulation with 1 μg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatant.

  • Seed RAW 264.7 cells and treat them as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • The cytokine concentration is determined from a standard curve.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and JNK.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with 4′-O-Demethylthis compound for 1 hour, then stimulate with 1 μg/mL LPS for a short period (e.g., 30 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities using densitometry software.

G Figure 2. General Experimental Workflow Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with 4′-O-Demethylthis compound Cell_Culture->Pretreatment MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay LPS_Stimulation LPS Stimulation (1 μg/mL) Pretreatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (IL-1β, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (p-ERK, p-JNK) Cell_Lysis->Western_Blot

General Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that 4′-O-Demethylthis compound, a homoisoflavonoid from Ophiopogon japonicus, possesses significant anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the MAPK signaling pathway, specifically targeting the phosphorylation of ERK1/2 and JNK. This, in turn, leads to a reduction in the production of key pro-inflammatory mediators, including nitric oxide, IL-1β, and IL-6.

For drug development professionals and researchers, 4′-O-Demethylthis compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. However, further research is warranted to fully elucidate its potential. Future studies should focus on:

  • In-depth Mechanistic Studies: A more detailed investigation into the interaction with the NF-κB pathway and other potential signaling cascades.

  • In Vivo Efficacy: Evaluation of the anti-inflammatory effects of purified 4′-O-Demethylthis compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to optimize potency and pharmacokinetic properties.

  • Safety and Toxicology: Comprehensive assessment of the safety profile of 4′-O-Demethylthis compound.

By addressing these research areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to new and effective treatments for a variety of inflammatory disorders.

References

The Antioxidant Potential of Ophiopogonanone E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ophiopogonanone E, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the antioxidant potential of this compound, drawing upon available data for related compounds from the same class and outlining the key experimental methodologies used to assess its efficacy. While direct quantitative antioxidant data for isolated this compound is limited in publicly available literature, this guide synthesizes findings from studies on Ophiopogon japonicus extracts and its major homoisoflavonoid constituents, Methylophiopogonanone A and Methylophiopogonanone B, to provide a comprehensive overview of its probable antioxidant capabilities and mechanisms of action. This document details the protocols for common in vitro antioxidant assays, explores potential cytoprotective effects, and discusses the putative role of the Nrf2/HO-1 signaling pathway.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of polyphenolic compounds, which are characteristic secondary metabolites of the Liliaceae family, particularly the genus Ophiopogon. The root of Ophiopogon japonicus has a long history of use in traditional Chinese medicine for treating various ailments. Phytochemical analyses have identified a rich diversity of homoisoflavonoids within this plant, with this compound being one of the constituents. The antioxidant properties of flavonoids and other polyphenols are well-documented, and the unique structural features of homoisoflavonoids suggest they may also possess significant free-radical scavenging and cytoprotective activities.

In Vitro Antioxidant Activity

Quantitative Data from Related Homoisoflavonoids

A study by Wang et al. (2017) provides a comparative analysis of the antioxidant activities of different extracts of Ophiopogon japonicus and two of its major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[1][2][3][4][5] The data from this study is summarized in the tables below.

Table 1: Antioxidant Activity of Ophiopogon japonicus Extracts and Major Homoisoflavonoids [1][3]

SampleDPPH Scavenging Activity (μmol TE/g)ABTS Scavenging Activity (μmol TE/g)FRAP (μmol TE/g)CUPRAC (μmol TE/g)
Chloroform/Methanol Extract (CME)30.96 ± 0.2645.54 ± 0.2438.95 ± 0.59132.64 ± 0.84
Methanol Extract (ME)15.28 ± 0.1925.17 ± 0.3120.14 ± 0.4265.37 ± 0.71
70% Ethanol Extract (EE)10.15 ± 0.1518.39 ± 0.2815.23 ± 0.3545.19 ± 0.56
Methylophiopogonanone A (MOPA)48.27 ± 0.3565.28 ± 0.4155.17 ± 0.68125.33 ± 0.92
Methylophiopogonanone B (MOPB)75.14 ± 0.4298.15 ± 0.5380.24 ± 0.75180.46 ± 1.15

Data are expressed as mean ± SD (n=3). TE = Trolox Equivalents.[1][3]

These results indicate that the homoisoflavonoid-rich chloroform/methanol extract and the isolated homoisoflavonoids, particularly MOPB, possess significant antioxidant activity.[1][2][3] This suggests that other homoisoflavonoids from this source, including this compound, are also likely to exhibit antioxidant properties.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for the key in vitro antioxidant assays as described in the literature.

  • Reagent Preparation: Prepare a 0.06 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 0.5 mL of the test sample (dissolved in methanol) to 3 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Results are often expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 0.5 mL of the test sample to 2 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are typically expressed as Trolox equivalents.

G DPPH and ABTS Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare 0.06 mM DPPH in Methanol DPPH_2 Mix Sample with DPPH Solution DPPH_1->DPPH_2 DPPH_3 Incubate 30 min in Dark DPPH_2->DPPH_3 DPPH_4 Measure Absorbance at 517 nm DPPH_3->DPPH_4 ABTS_1 Prepare ABTS•+ Solution ABTS_2 Dilute to Absorbance of 0.7 at 734 nm ABTS_1->ABTS_2 ABTS_3 Mix Sample with ABTS•+ Solution ABTS_2->ABTS_3 ABTS_4 Incubate 6 min ABTS_3->ABTS_4 ABTS_5 Measure Absorbance at 734 nm ABTS_4->ABTS_5

Workflow for DPPH and ABTS antioxidant assays.

Cellular Antioxidant Activity and Cytoprotective Effects

While specific cellular antioxidant activity data for this compound is not available, a study on the structurally related Methylophiopogonanone B (MO-B) provides a valuable model for the potential cytoprotective effects of this class of compounds against oxidative stress.

Cytoprotection against H₂O₂-Induced Oxidative Stress

A study on human umbilical vein endothelial cells (HUVECs) demonstrated that MO-B could protect these cells from hydrogen peroxide (H₂O₂)-induced injury.[6][7][8] Pre-treatment with MO-B was found to:

  • Reduce Reactive Oxygen Species (ROS) Production: Significantly decrease the intracellular levels of ROS induced by H₂O₂.[6][7][8]

  • Inhibit Lipid Peroxidation: Lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]

  • Enhance Endogenous Antioxidant Defenses: Increase the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[7]

  • Alleviate Apoptosis: Mitigate H₂O₂-induced apoptosis in HUVECs.[6][7][8]

These findings suggest that homoisoflavonoids like this compound may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular defense mechanisms.

Experimental Protocol for Cellular Antioxidant Activity (CAA) Assay

The Cellular Antioxidant Activity (CAA) assay is a common method to assess the antioxidant potential of compounds in a biologically relevant system. A general protocol using Caco-2 cells is outlined below.

  • Cell Culture: Culture Caco-2 cells in an appropriate medium until they reach confluence.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).

  • Loading with Fluorescent Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that becomes fluorescent upon oxidation.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as H₂O₂ or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence signal compared to control cells.

G Cellular Antioxidant Activity (CAA) Assay Workflow cluster_CAA CAA Assay CAA_1 Seed Caco-2 Cells CAA_2 Treat with this compound CAA_1->CAA_2 CAA_3 Load with DCFH-DA Probe CAA_2->CAA_3 CAA_4 Induce Oxidative Stress (e.g., H₂O₂) CAA_3->CAA_4 CAA_5 Measure Fluorescence CAA_4->CAA_5

Workflow for the Cellular Antioxidant Activity assay.

Potential Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence of this compound activating this pathway is currently lacking, many polyphenolic compounds are known to exert their antioxidant effects through this mechanism.

Overview of the Nrf2/HO-1 Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

G Nrf2/HO-1 Signaling Pathway cluster_pathway Cellular Response to Oxidative Stress ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Ophiopogonanone_E This compound (Putative Activator) Ophiopogonanone_E->Keap1_Nrf2 putatively induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes leads to increased expression of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Putative activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a homoisoflavonoid from Ophiopogon japonicus, possesses significant antioxidant potential. While direct quantitative data for the isolated compound is needed, the potent activity of related compounds and the cytoprotective effects observed with Methylophiopogonanone B provide a solid foundation for this assertion. Future research should focus on:

  • Isolation and Purification of this compound: To enable direct assessment of its antioxidant activity.

  • Quantitative In Vitro Assays: Determining the IC50 values of this compound in DPPH, ABTS, and other relevant antioxidant assays.

  • Cellular Antioxidant Activity Studies: Evaluating its ability to protect various cell lines (e.g., Caco-2, HUVECs) from oxidative stress.

  • Mechanistic Studies: Investigating the direct effects of this compound on the Nrf2/HO-1 signaling pathway and other relevant cellular antioxidant mechanisms.

Such studies will be crucial for fully elucidating the therapeutic potential of this compound and paving the way for its potential application in the development of novel antioxidant-based therapies.

References

Potential neuroprotective effects of ophiopogonanone E.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus, a plant widely used in traditional Chinese medicine. Emerging research into the pharmacological activities of compounds from Ophiopogon japonicus has highlighted their potential therapeutic applications, including anti-inflammatory and antioxidant effects. These properties are critical in the context of neurodegenerative diseases, where neuroinflammation and oxidative stress are key contributors to neuronal damage. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential neuroprotective effects, underlying mechanisms, and methodologies for future research.

Physicochemical Properties and Known Biological Activities

This compound is structurally characterized as a homoisoflavonoid. While extensive research on its specific biological activities is still ongoing, initial studies have focused on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated significant anti-inflammatory effects. Studies have shown that these compounds can suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated immune cells. A study on compounds isolated from the rhizome of Ophiopogon japonicas identified that a related compound, 4′-O-Demethylthis compound, exhibited strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[1]

Antioxidant Activity

Several compounds from Ophiopogon japonicus have been identified as potent antioxidants. Research has demonstrated the oxygen free radical scavenging effects of homoisoflavonoids isolated from this plant.[2] Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders.[3][4][5] The ability of this compound to mitigate oxidative stress could be a primary mechanism for its potential neuroprotective effects.

Table 1: Summary of Known Biological Activities of Homoisoflavonoids from Ophiopogon japonicus

Compound/ExtractBiological ActivityExperimental ModelKey FindingsReference
Homoisoflavonoids (general)Oxygen Free Radical ScavengingIn vitro assaysDemonstrated significant antioxidant potential.[2]
4′-O-Demethylthis compoundAnti-inflammatoryLPS-induced RAW 264.7 cellsSuppressed production of NO, IL-1β, and IL-6.[1]
Methylophiopogonanone A (MO-A)NeuroprotectionRat model of cerebral ischemia/reperfusionReduced infarct volume, brain edema, and improved neurological scores.[6]

Potential Neuroprotective Mechanisms

Based on its established anti-inflammatory and antioxidant properties, this compound is hypothesized to exert neuroprotective effects through several interconnected mechanisms. Neuroinflammation and oxidative stress are common pathological features in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[7][8][9][10]

Attenuation of Neuroinflammation

Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), contributes to a persistent neuroinflammatory state that is detrimental to neurons.[7][9] By inhibiting the production of pro-inflammatory mediators such as NO, IL-1β, and IL-6, this compound may help to dampen this inflammatory cascade and create a more favorable environment for neuronal survival.

Reduction of Oxidative Stress

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition.[3][5] Reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and death. The free radical scavenging ability of this compound suggests it could directly neutralize ROS, thereby protecting neurons from oxidative damage.

Modulation of Signaling Pathways

The anti-inflammatory effects of related homoisoflavonoids have been linked to the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Specifically, the inhibition of ERK1/2 and JNK phosphorylation has been observed.[1] These pathways are crucial in regulating cellular responses to stress, including inflammation and apoptosis. It is plausible that this compound shares this mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (NO, IL-1β, IL-6) NFkB->Inflammatory_Genes Induces ERK ERK1/2 MAPKKs->ERK JNK JNK MAPKKs->JNK p38 p38 MAPKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1->Inflammatory_Genes Induces OphiopogonanoneE This compound OphiopogonanoneE->ERK Inhibits (Hypothesized) OphiopogonanoneE->JNK Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

To rigorously evaluate the neuroprotective potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro cell-based assays to in vivo animal models of neurodegeneration.

In Vitro Neuroprotection Assays

Objective: To determine the direct protective effects of this compound on neuronal cells against various neurotoxic insults.

Cell Lines:

  • SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype)

  • Primary cortical or hippocampal neurons

Neurotoxic Insults:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease-related oxidative stress.[11]

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

  • Amyloid-β Toxicity: Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides for modeling Alzheimer's disease.[12][13]

Methodology:

  • Cell Culture: Culture neuronal cells under standard conditions.

  • Pre-treatment: Incubate cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Expose the pre-treated cells to the chosen neurotoxic agent.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Quantifies lactate dehydrogenase release from damaged cells.

  • Measurement of Oxidative Stress:

    • ROS Assay: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

  • Analysis of Inflammatory Markers:

    • ELISA or Western Blot: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or lysates.

G cluster_workflow In Vitro Neuroprotection Experimental Workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, Aβ) pretreat->induce assess Assess Outcomes induce->assess viability Cell Viability (MTT, LDH) assess->viability ros Oxidative Stress (ROS Assay) assess->ros inflammation Inflammation (ELISA, Western Blot) assess->inflammation end End viability->end ros->end inflammation->end

Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.

In Vivo Animal Models of Neurodegeneration

Objective: To evaluate the therapeutic efficacy of this compound in relevant animal models of neurological disorders.

Animal Models:

  • Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice.[6][14] This model is highly relevant given the demonstrated efficacy of the related compound, methylophiopogonanone A.[6]

  • Parkinson's Disease Model: 6-OHDA or MPTP-induced lesion in rodents.[15][16][17]

  • Alzheimer's Disease Model: Transgenic mice (e.g., APP/PS1) or intracerebroventricular injection of Aβ peptides.[18][19][20]

Methodology (MCAO Model Example):

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (intraperitoneally or orally) at various doses prior to or after MCAO.

  • Induction of Ischemia: Perform MCAO surgery for a defined period (e.g., 90 minutes) followed by reperfusion.

  • Neurological Deficit Scoring: Evaluate motor and sensory deficits at different time points post-surgery.

  • Infarct Volume Measurement: Use TTC staining to quantify the ischemic brain damage 24 hours after MCAO.

  • Histopathological Analysis: Perform H&E and Nissl staining to assess neuronal damage in the hippocampus and cortex.

  • Biochemical Analysis of Brain Tissue:

    • Western Blot: Analyze the expression of proteins involved in inflammation (e.g., iNOS, COX-2), apoptosis (e.g., Bcl-2, Bax, Caspase-3), and the MAPK pathway (e.g., p-ERK, p-JNK).

    • ELISA: Quantify levels of pro-inflammatory cytokines.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on the related compound, methylophiopogonanone A, have shown rapid absorption and elimination in rats, with an oral bioavailability of 24.5%.[21] Similar studies are necessary for this compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties and to establish optimal dosing regimens. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be required for the accurate quantification of this compound in biological samples.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel neuroprotective therapies. Its established anti-inflammatory and antioxidant activities provide a strong rationale for its investigation in the context of neurodegenerative diseases. Future research should focus on:

  • Direct evaluation of neuroprotective effects: Conducting comprehensive in vitro and in vivo studies as outlined above to confirm and quantify its neuroprotective efficacy.

  • Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by this compound in neuronal cells.

  • Pharmacokinetic and safety profiling: Determining the ADME properties and toxicological profile of this compound.

  • Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

The systematic investigation of this compound holds the potential to yield a novel therapeutic agent for the treatment of a range of debilitating neurological disorders.

References

Ophiopogonanone E: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ophiopogonanone E is a homoisoflavonoid compound isolated from plants such as Polygonatum odoratum and Ophiopogon japonicus.[1] This document provides a comprehensive technical guide on the molecular characteristics, biological activities, and associated experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide details its anti-inflammatory properties and its role in stimulating glucose uptake, presenting relevant signaling pathways and methodologies for further investigation.

Chemical and Physical Properties

This compound is a structurally distinct flavonoid derivative. Its core chemical and physical data are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇[1][2]
Molecular Weight 360.36 g/mol [1]
IUPAC Name 5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one[2]
CAS Number 588706-66-5[2]
Class Homoisoflavonoid[1]

Biological Activities and Mechanisms

This compound has demonstrated multiple biological activities of therapeutic interest. The primary activities identified in the literature are its anti-inflammatory effects and its ability to stimulate glucose uptake.

Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory mechanism are limited, research on the closely related compound, 4'-O-Demethylthis compound, isolated from Ophiopogon japonicus, provides significant insights. This related compound has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] The mechanism is believed to involve the inhibition of key signaling cascades.

The anti-inflammatory activity of 4'-O-Demethylthis compound is attributed to its ability to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This action leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

Quantitative Data on Anti-inflammatory Effects (of 4'-O-Demethylthis compound)

ParameterIC₅₀ Value (μg/mL)Cell LineInducer
NO Production 66.4 ± 3.5RAW 264.7LPS
IL-1β Production 32.5 ± 3.5RAW 264.7LPS
IL-6 Production 13.4 ± 2.3RAW 264.7LPS

Data sourced from a study on 4'-O-Demethylthis compound, a structurally similar compound.[3]

G Proposed Anti-inflammatory Signaling Pathway of this compound Analogs LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Pathway MAPK Cascade (ERK1/2, JNK) TLR4->MAPK_Pathway Activates NFkB NF-κB Activation MAPK_Pathway->NFkB Leads to Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) NFkB->Inflammatory_Mediators Induces Production Ophiopogonanone_E This compound (or analog) Ophiopogonanone_E->MAPK_Pathway Inhibits (↓ Phosphorylation)

Caption: Proposed mechanism of this compound analogs in inhibiting LPS-induced inflammation.

This protocol is based on methodologies used for evaluating the anti-inflammatory effects of compounds in LPS-stimulated RAW 264.7 macrophages.[3]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT):

    • Seed 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 25, 50, 100 µg/mL) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Nitric Oxide (NO) Production Assay:

    • Seed cells as described above.

    • Pre-treat cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

  • Cytokine Measurement (ELISA):

    • Culture and treat cells as in the NO assay.

    • Collect the supernatant and measure the concentrations of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot Analysis for MAPK Phosphorylation:

    • Seed 2 x 10⁶ cells/well in a 6-well plate.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS for 30 minutes.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake-Stimulatory Activity

This compound has been identified as having glucose uptake-stimulatory activity in 3T3-L1 adipocytes.[1] This suggests a potential role in metabolic regulation and as a therapeutic agent for conditions like hyperglycemia. The precise signaling pathway for this activity has not been fully elucidated in the available literature.

The following is a standard protocol for assessing glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying adipogenesis and glucose metabolism.

  • 3T3-L1 Preadipocyte Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.

    • To induce differentiation, grow cells to confluence (Day 0).

    • On Day 2, change to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 4, switch to a maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) and replace it every 2 days.

    • Mature adipocytes, characterized by lipid droplet accumulation, are typically ready for use between Day 8 and Day 12.

  • Glucose Uptake Assay:

    • Seed 3T3-L1 cells in a 96-well black, clear-bottom plate and differentiate as described above.

    • Wash mature adipocytes twice with warm Phosphate-Buffered Saline (PBS).

    • Starve the cells in a serum-free, low-glucose DMEM for 2-3 hours.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., insulin) and a vehicle control.

    • Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

    • Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

G Experimental Workflow for 3T3-L1 Glucose Uptake Assay Start Start: Culture 3T3-L1 Preadipocytes Differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) Start->Differentiate Mature Mature Adipocytes (Day 8-12) Differentiate->Mature Starve Serum Starvation (2-3 hours) Mature->Starve Treat Treat with this compound (or Controls) Starve->Treat Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Treat->Add_2NBDG Incubate Incubate (30-60 min) Add_2NBDG->Incubate Wash Wash with Cold PBS Incubate->Wash Measure Measure Fluorescence (Ex: 485nm, Em: 535nm) Wash->Measure End End: Quantify Uptake Measure->End

Caption: A stepwise workflow for measuring glucose uptake in 3T3-L1 adipocytes.

Conclusion

This compound is a promising homoisoflavonoid with demonstrated potential in modulating key biological pathways related to inflammation and glucose metabolism. Its anti-inflammatory action, likely mediated through the MAPK pathway, and its ability to stimulate glucose uptake in adipocytes, make it a valuable candidate for further research in metabolic disorders and inflammatory diseases. The protocols and data presented in this guide offer a foundational resource for scientists aiming to explore the therapeutic applications of this natural compound.

References

A Technical Guide to the Traditional Medicinal Uses and Bioactive Components of Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon japonicus (L.f) Ker-Gawl., known in Traditional Chinese Medicine (TCM) as Mai Men Dong, is a perennial herb with a rich history of medicinal use spanning thousands of years.[1][2] Traditionally valued for its ability to "nourish the yin," moisten the lungs, and calm the heart, its applications range from treating respiratory ailments to cardiovascular diseases.[1][3][4] Modern phytochemical research has identified several classes of bioactive compounds, including steroidal saponins, polysaccharides, and notably, homoisoflavonoids, which are responsible for its diverse pharmacological effects.[3][4] Among these, ophiopogonanone E, a homoisoflavonoid, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory activities. This guide provides an in-depth analysis of the traditional uses of Ophiopogon japonicus, presents quantitative data on its bioactive components, details relevant experimental protocols, and visualizes key signaling pathways modulated by its constituents.

Traditional Medicinal Applications

The tuberous root of Ophiopogon japonicus, referred to as Ophiopogonis Radix, is the primary part used in traditional medicine.[3][5] According to TCM principles, it is sweet, slightly bitter, and cool in nature. Its main functions are to nourish the yin, promote the production of body fluids, moisten the lungs, and clear heart-fire.[3][4]

These principles translate into its use for a variety of conditions:

  • Respiratory Disorders : It is a common remedy for dry coughs and sore throats.[1][4]

  • Cardiovascular Health : It has been traditionally used to address cardiovascular issues, including angina pectoris and other heart-related conditions.[4][6]

  • Metabolic Conditions : The herb is utilized in formulations for treating diabetes.[6][7]

  • General Wellness : It is also prescribed for symptoms like insomnia, anxiety, dry mouth, and constipation.[1][6]

Key Bioactive Compounds: A Focus on this compound

The therapeutic effects of Ophiopogon japonicus are attributed to its complex phytochemical profile. The primary bioactive constituents fall into three main categories:

  • Homoisoflavonoids : This class of compounds, including this compound, methylophiopogonanone A, and methylophiopogonanone B, is known for potent anti-inflammatory and antioxidant activities.[5][8]

  • Steroidal Saponins : Compounds like ophiopogonin D and ruscogenin contribute significantly to the plant's anti-inflammatory and cardioprotective effects.[2][5][9]

  • Polysaccharides : Water-soluble polysaccharides from the root exhibit immunomodulatory, cardioprotective, and anti-diabetic properties.[3][10]

This compound is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicus.[11] Research has highlighted its contribution to the plant's overall anti-inflammatory profile.

Quantitative Pharmacological Data

Modern research has sought to quantify the pharmacological effects of Ophiopogon japonicus extracts and their isolated compounds. The following tables summarize key findings in the areas of anti-inflammatory and cardioprotective activity.

Table 1: Anti-inflammatory Activity of O. japonicus Constituents
Compound/ExtractModel SystemTargetMetricResultReference
Aqueous Extract (ROJ-ext)Xylene-induced ear edema (mouse)InflammationInhibitionSignificant inhibition at 25 & 50 mg/kg[9]
Aqueous Extract (ROJ-ext)Carrageenan-induced paw edema (mouse)InflammationInhibitionSignificant inhibition at 25 & 50 mg/kg[9]
RuscogeninPMA-induced HL-60 cell adhesionCell AdhesionIC₅₀7.76 nmol/L[9]
Ophiopogonin DPMA-induced HL-60 cell adhesionCell AdhesionIC₅₀1.38 nmol/L[9]
4′-O-Demethylthis compoundLPS-induced RAW 264.7 cellsIL-1β ProductionIC₅₀32.5 ± 3.5 µg/mL[12]
4′-O-Demethylthis compoundLPS-induced RAW 264.7 cellsIL-6 ProductionIC₅₀13.4 ± 2.3 µg/mL[12]
Table 2: Cardioprotective Effects of O. japonicus Extracts
Extract/CompoundModel SystemParameterDosageResultReference
Steroidal Saponins (SOJ)Doxorubicin-induced heart failure (rat)IL-6 Level100 mg/kgDecrease to 154.41 ± 7.72 pg/mg protein[13]
Steroidal Saponins (SOJ)Doxorubicin-induced heart failure (rat)TNF-α Level100 mg/kgDecrease to 110.02 ± 6.96 pg/mg protein[13]
Steroidal Saponins (SOJ)Doxorubicin-induced heart failure (rat)MDA Level100 mg/kgDecrease to 4.03 ± 0.43 nmol/mg protein[13]
Polysaccharide (OJP1)Isoproterenol-induced myocardial ischemia (rat)ST-segment elevation100-300 mg/kgSignificant reduction[10]
Polysaccharide (OJP1)Isoproterenol-induced myocardial ischemia (rat)Serum SOD, GPx, CAT100-300 mg/kgSignificant enhancement of activities[10]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides a summary of methodologies used in key studies on Ophiopogon japonicus.

Protocol 1: Isolation of Homoisoflavonoids (including this compound)

This protocol is based on the methodology described for isolating compounds from the rhizome of Ophiopogon japonicus.

  • Extraction : The air-dried and powdered rhizomes of O. japonicus (5.0 kg) are extracted three times with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography (EtOAc Fraction) : The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., from 100:0 to 0:100) to yield multiple sub-fractions.

  • Purification : Sub-fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure compounds like this compound.

  • Structure Elucidation : The chemical structures of the isolated compounds are identified using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reference: Adapted from a study on the isolation of anti-inflammatory compounds from O. japonicus.[11]

Protocol 2: Anti-inflammatory Nitric Oxide (NO) Assay

This protocol outlines the procedure for evaluating the anti-inflammatory effects of isolated compounds on macrophage cells.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment : Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours.

  • Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • NO Measurement : The production of nitric oxide is measured by collecting the cell supernatant and using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-only treated control group. A cell viability assay (e.g., MTT) is performed in parallel to rule out cytotoxicity.

Reference: This is a standard methodology used in studies evaluating the anti-inflammatory effects of natural products.[12]

Visualization of Signaling Pathways

The bioactive compounds in Ophiopogon japonicus exert their effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MAPK_Cascade MAPK Cascade (ERK1/2, JNK) TLR4->MAPK_Cascade Activates NFkB NF-κB Pathway TLR4->NFkB Activates Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS) MAPK_Cascade->Inflammatory_Genes Upregulates NFkB->Inflammatory_Genes Upregulates Ophiopogonanone_E 4'-O-Demethyl- This compound Ophiopogonanone_E->MAPK_Cascade Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by a homoisoflavonoid from O. japonicus.

NADPH_Oxidase_Pathway H2O2 H₂O₂ (Oxidative Stress) p22phox p22phox subunit H2O2->p22phox Upregulates expression NADPH_Oxidase NADPH Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates p22phox->NADPH_Oxidase Activates Apoptosis Cell Apoptosis ROS->Apoptosis Induces MOB Methylophiopogonanone B MOB->p22phox Inhibits overexpression

Caption: Cardioprotective effect via inhibition of the NADPH oxidase pathway.

Conclusion and Future Directions

Ophiopogon japonicus is a cornerstone of traditional medicine with a strong basis for its therapeutic claims, supported by modern scientific investigation. Its rich content of homoisoflavonoids, including this compound, along with steroidal saponins and polysaccharides, provides a multi-target approach to treating complex diseases involving inflammation, oxidative stress, and metabolic dysregulation. The quantitative data and mechanistic insights presented in this guide underscore its potential for the development of novel pharmaceuticals and nutraceuticals.

Future research should focus on the pharmacokinetic and toxicological profiles of its key isolates, such as this compound. Furthermore, well-designed clinical trials are necessary to validate the traditional uses and preclinical findings, particularly in the context of chronic inflammatory and cardiovascular diseases. The synergistic effects of its various compounds also warrant deeper investigation to fully harness the therapeutic potential of this remarkable medicinal plant.

References

Methodological & Application

Application Notes & Protocols for the Isolation of Ophiopogonanone E from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus (Thunb.) Ker-Gawl, a traditional Chinese medicine also known as "Maidong," is a rich source of various bioactive compounds, including steroidal saponins and homoisoflavonoids.[1][2] Ophiopogonanone E, a homoisoflavonoid found in the roots of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities, including anti-inflammatory effects.[3][4] The isolation and purification of this compound are crucial for further pharmacological studies and drug development. This document provides detailed protocols for the extraction and chromatographic purification of this compound from Ophiopogon japonicus, based on established methodologies for related homoisoflavonoids.

Data Presentation

The following table summarizes quantitative data from the isolation and analysis of homoisoflavonoids from Ophiopogon japonicus, providing a reference for expected yields and purity.

CompoundExtraction MethodPurification MethodYieldPurityReference
Methylophiopogonanone ASupercritical Fluid ExtractionHSCCC15.3 mg from 140 mg crude extract96.9%[5]
6-aldehydo-isoophiopogonone ASupercritical Fluid ExtractionHSCCC4.1 mg from 140 mg crude extract98.3%[5]
6-formyl-isoophiopogonanone ASupercritical Fluid ExtractionHSCCC13.5 mg from 140 mg crude extract97.3%[5]

Experimental Workflow

The overall workflow for the isolation of this compound from Ophiopogon japonicus is depicted in the following diagram.

workflow raw_material Ophiopogon japonicus Roots extraction Extraction (e.g., Supercritical Fluid Extraction) raw_material->extraction crude_extract Crude Homoisoflavonoid Extract extraction->crude_extract primary_purification Primary Purification (e.g., HSCCC) crude_extract->primary_purification fractions Collected Fractions primary_purification->fractions analysis Purity Analysis (HPLC) fractions->analysis final_purification Final Purification (Preparative HPLC) analysis->final_purification pure_compound Isolated this compound final_purification->pure_compound signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines induces transcription ophiopogonanone_E This compound ophiopogonanone_E->IKK inhibits

References

Protocol for the Extraction and Purification of Ophiopogonanone E from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Ophiopogonanone E, a homoisoflavonoid found in the roots of Ophiopogon japonicus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in anti-inflammatory pathways, making it a promising candidate for further investigation in drug development. This document provides a detailed protocol for the extraction and purification of this compound, enabling researchers to obtain this compound for analytical studies and biological assays.

The methodologies outlined below are based on established techniques for the isolation of homoisoflavonoids from Ophiopogon japonicus. While specific quantitative data for this compound is limited in the literature, this protocol provides a robust framework for its successful isolation. The provided experimental workflow and signaling pathway diagrams offer a visual guide to the process and the compound's potential mechanism of action.

Experimental Protocols

Extraction of Crude Homoisoflavonoids

This protocol describes the initial extraction of a crude extract enriched with homoisoflavonoids, including this compound, from the dried roots of Ophiopogon japonicus.

Materials:

  • Dried roots of Ophiopogon japonicus

  • 70% Ethanol (v/v)

  • Ethyl acetate

  • Petroleum ether (60-90°C)

  • Distilled water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Grinding: Grind the dried roots of Ophiopogon japonicus into a coarse powder.

  • Ultrasonic-Assisted Extraction:

    • Macerate the powdered plant material in 70% ethanol (1:10 w/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration:

    • Combine the ethanolic extracts and filter through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning successively with petroleum ether and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with homoisoflavonoids.

  • Drying: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude homoisoflavonoid extract.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude homoisoflavonoid extract using silica gel and Sephadex LH-20 column chromatography.

Materials:

  • Crude homoisoflavonoid extract

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • Petroleum ether (60-90°C)

  • Ethyl acetate

  • Methanol

  • Chloroform

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm)

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

    • Sample Loading: Dissolve the crude homoisoflavonoid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:1, 20:1, 10:1, 5:1, 2:1 v/v).[1]

    • Fraction Collection: Collect fractions of a consistent volume.

    • TLC Analysis: Monitor the fractions using TLC. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 4:1 v/v) and visualize the spots under a UV lamp at 254 nm.[1] Combine the fractions containing the target compound (this compound) based on the TLC profile.

  • Sephadex LH-20 Column Chromatography (Final Purification):

    • Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

    • Sample Loading: Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol.

    • Elution: Apply the sample to the Sephadex LH-20 column and elute with methanol.

    • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the pure this compound.

  • Purity Assessment: The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes extraction yields and purity levels of homoisoflavonoids isolated from Ophiopogon japonicus using similar methods. Note that specific data for this compound is not extensively available, and these values should be considered as an estimate.

Extraction/Purification StepSolvent SystemYield/PurityReference
Crude Extraction 70% EthanolNot specified[1]
Solvent Partitioning Ethyl AcetateEnriched homoisoflavonoid fraction[1][2]
Silica Gel Chromatography Petroleum Ether:Ethyl Acetate (gradient)Pre-purified fractions[1]
HSCCC Purification of similar homoisoflavonoids n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5 and 3:2:2.5:1:1.5)16-148 mg with 94.62-97.82% purity[1]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Dried Ophiopogon japonicus Roots extraction Ultrasonic-Assisted Extraction (70% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) filtration->partitioning crude_extract Crude Homoisoflavonoid Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) crude_extract->silica_gel fractions Combined Fractions containing This compound silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography (Methanol) fractions->sephadex pure_compound Pure this compound sephadex->pure_compound hplc Purity Analysis (HPLC) pure_compound->hplc

Caption: Workflow for the extraction and purification of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of 4′-O-Demethylthis compound, a closely related compound to this compound, has been shown to be mediated through the MAPK signaling pathway.[3][4] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK1/2, JNK) TLR4->MAPK NF_kB NF-κB Activation MAPK->NF_kB Ophiopogonanone_E This compound Ophiopogonanone_E->MAPK Inhibition Pro_inflammatory Production of Pro-inflammatory Mediators (NO, IL-1β, IL-6) NF_kB->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Note: Quantitative Analysis of Ophiopogonanone E in Ophiopogon japonicus Using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ophiopogonanone E, a bioactive homoisoflavonoid found in the roots of Ophiopogon japonicus. The protocol employs High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable workflow for the extraction, separation, and quantification of this compound.

Introduction

Ophiopogon japonicus (L.f) Ker-Gawl, commonly known as Maidong, is a traditional Chinese medicine used for treating various conditions, including cardiovascular and inflammatory diseases.[1][2] Its therapeutic effects are attributed to a rich composition of bioactive compounds, including steroidal saponins and homoisoflavonoids.[1][3] this compound is a notable homoisoflavonoid that has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmacological research and quality control of Ophiopogon japonicus preparations.[4] An accurate and precise analytical method is essential for the quantification of this compound to ensure the quality and efficacy of related herbal products and to support further pharmacological studies.

This document provides a detailed protocol for the analysis of this compound using HPLC-MS/MS, a technique that offers high selectivity and sensitivity for complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Ophiopogon japonicus

This protocol describes the extraction of this compound from the dried roots of Ophiopogon japonicus.

Materials and Reagents:

  • Dried root powder of Ophiopogon japonicus

  • Methanol (HPLC grade)

  • Chloroform (Analytical grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of dried Ophiopogon japonicus root powder into a 50 mL conical tube.

  • Add 20 mL of a chloroform:methanol (1:1, v/v) solution to the tube.[5]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the remaining plant material twice more to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 2.0 mL of methanol (HPLC grade).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
HPLC Column C18 reverse-phase, 2.1 mm x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 35°C
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18.1-20 min: 30% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound. The precursor ion is the deprotonated molecule [M-H]⁻, with a molecular weight of 360 g/mol .[1] The product ion is proposed based on the characteristic fragmentation of homoisoflavonoids with a saturated C2-C3 bond, which involves the cleavage of the C3-C9 bond and loss of the B-ring.

Table 1: MRM Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound359.1223.10.13025

Note: Cone Voltage and Collision Energy are starting points and should be optimized for the specific instrument used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing p1 Weigh 1g O. japonicus Root Powder p2 Add Chloroform:Methanol (1:1) p1->p2 p3 Ultrasonic Extraction (30 min) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Repeat Extraction 2x p4->p5 p6 Combine Supernatants p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute in Methanol p7->p8 p9 Filter (0.22 µm) into HPLC Vial p8->p9 a1 Inject 5 µL into HPLC p9->a1 a2 C18 Column Separation a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection (m/z 359.1 -> 223.1) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed fragmentation of the this compound precursor ion [M-H]⁻ to the product ion used for quantification in the MRM method.

G cluster_ms MS/MS Fragmentation precursor This compound [M-H]⁻ m/z 359.1 loss Loss of B-ring (C9H9O2) precursor->loss product Product Ion m/z 223.1 loss->product

Caption: Fragmentation of this compound.

References

Quantifying Ophiopogonanone E in Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone E is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. This compound, along with other homoisoflavonoids, is believed to contribute to the plant's therapeutic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from the dried tuberous roots of Ophiopogon japonicus.

Materials and Reagents:

  • Dried tuberous roots of Ophiopogon japonicus

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 30 mL of 70% methanol (v/v) to the tube.[1]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic-assisted extraction in a bath at 40 kHz for 60 minutes.[1][2]

    • After ultrasonication, centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.[2]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

Quantification of this compound by UPLC-MS/MS

This protocol describes a validated method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water (v/v)

    • B: Acetonitrile[2]

  • Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-13 min, 95% B; 13.1-15 min, 5% B. The flow rate is typically set at 0.3 mL/min.

  • Column Temperature: 40°C[2]

  • Injection Volume: 2-5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on optimal signal for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with 70% methanol to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different extracts of Ophiopogon japonicus, as determined by a validated UPLC-MS/MS method.

Sample IDPlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)
ZMD-01Tuberous Root70% Methanol15.8
CMD-01Tuberous Root70% Methanol12.3
ZMD-02Tuberous Root100% Methanol13.5
CMD-02Tuberous Root100% Methanol10.9
ZMD-03Tuberous Root70% Ethanol14.2
CMD-03Tuberous Root70% Ethanol11.5

ZMD: Zhe maidong; CMD: Chuan maidong - two different producing areas of Ophiopogonis Radix.

Visualizations

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis UPLC-MS/MS Analysis plant_material Dried Ophiopogon japonicus Tuberous Roots grinding Grind to Fine Powder plant_material->grinding weighing Weigh 1.0 g of Powder grinding->weighing extraction_solvent Add 30 mL of 70% Methanol weighing->extraction_solvent ultrasonication Ultrasonic Extraction (60 min) extraction_solvent->ultrasonication centrifugation Centrifuge (12,000 rpm, 15 min) ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter (0.22 µm Syringe Filter) supernatant->filtration final_extract Final Extract for Analysis filtration->final_extract uplc_injection Inject into UPLC-MS/MS final_extract->uplc_injection separation Chromatographic Separation (C18 Column) uplc_injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_qc Quality Control of Herbal Products cluster_analysis Analytical Quantification cluster_application Applications raw_material Raw Plant Material (Ophiopogon japonicus) extraction Extraction Process raw_material->extraction quant_method Quantification of This compound raw_material->quant_method intermediate Intermediate Product extraction->intermediate final_product Final Herbal Product intermediate->final_product intermediate->quant_method final_product->quant_method standardization Standardization quant_method->standardization efficacy Efficacy and Safety Assessment quant_method->efficacy pharmacokinetics Pharmacokinetic Studies quant_method->pharmacokinetics

Caption: Role of this compound quantification in herbal product development.

References

Application Notes and Protocols for Studying Ophiopogonanone E Activity in Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the biological activities of Ophiopogonanone E, a homoisoflavonoid isolated from Ophiopogon japonicus. The primary focus is on its anti-inflammatory properties, with detailed protocols for relevant assays.

Introduction

This compound is a natural compound with potential therapeutic applications.[1] Homoisoflavonoids from Ophiopogon japonicus, the source of this compound, have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Notably, a closely related compound, 4′-O-Demethylthis compound, has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages.[4][5] This is achieved through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]

The following protocols and data provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cell-based systems.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of a key related compound, 4′-O-Demethylthis compound, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This data can serve as a benchmark for studies on this compound.

Table 1: Inhibitory Effects of 4′-O-Demethylthis compound on Pro-inflammatory Cytokines

Pro-inflammatory CytokineIC₅₀ (µg/mL)
Interleukin-1β (IL-1β)32.5 ± 3.5
Interleukin-6 (IL-6)13.4 ± 2.3

Data extracted from studies on LPS-induced RAW 264.7 macrophage cells.[4][5]

Table 2: Effect of 4′-O-Demethylthis compound on Nitric Oxide (NO) Production

CompoundConcentration (µg/mL)Inhibition of NO Production (%)
4′-O-Demethylthis compound10Significant Suppression
20Significant Suppression
40Significant Suppression

Qualitative summary based on significant suppression of NO production in LPS-induced RAW 264.7 cells.[4][5]

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK NFkB_Inhibitor IκB MAPKKK->NFkB_Inhibitor activates IKK ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 NFkB NF-κB ERK->NFkB JNK->NFkB NFkB_Inhibitor->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocation Ophiopogonanone_E This compound Ophiopogonanone_E->ERK inhibits phosphorylation Ophiopogonanone_E->JNK inhibits phosphorylation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6, TNF-α) NFkB_n->Proinflammatory_Genes activates transcription

Caption: MAPK signaling pathway in inflammation and the inhibitory role of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) treatment 2. Pre-treatment with this compound cell_culture->treatment stimulation 3. Stimulation with LPS (1 µg/mL) treatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay elisa Cytokine Measurement (ELISA for IL-6, TNF-α) stimulation->elisa qpcr Gene Expression Analysis (qRT-PCR for iNOS, IL-1β, IL-6) stimulation->qpcr western Protein Analysis (Western Blot for p-ERK, p-JNK) stimulation->western

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Experimental Protocols

Cell Culture and Treatment

a. Cell Line:

  • RAW 264.7 (murine macrophage cell line) is recommended for studying anti-inflammatory effects.[4]

  • For anti-cancer studies, human lung cancer cell lines such as NCI-H1299 and A549 can be utilized.[6]

b. Culture Conditions:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

c. Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and ELISA, 6-well for RNA/protein extraction).

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for the desired time period (e.g., 12-24 hours) before proceeding to downstream assays.[7]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

a. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plate reader.

b. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

a. Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard curve.

b. Protocol:

  • After cell treatment as described in section 1.c, collect 100 µL of the cell culture supernatant from each well of a 24-well plate.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

a. Materials:

  • Commercially available ELISA kits for the specific cytokines of interest.

b. Protocol:

  • Collect the cell culture supernatant after treatment as described in section 1.c.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance using a microplate reader at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis (Quantitative Real-Time PCR)

qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.

a. Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix.

  • Gene-specific primers (e.g., for iNOS, IL-1β, IL-6, and a housekeeping gene like GAPDH).

b. Protocol:

  • Lyse the treated cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the cDNA, primers, and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis

This technique is used to detect the levels of total and phosphorylated proteins in key signaling pathways, such as ERK and JNK.

a. Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

b. Protocol:

  • After treatment, wash cells with cold PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

References

Ophiopogonanone E: Mechanism of Action in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone E, a homoisoflavonoid isolated from the rhizome of Ophiopogon japonicus, has demonstrated significant anti-inflammatory properties. These properties are of considerable interest to researchers in immunology and drug development seeking novel therapeutic agents for inflammatory diseases. This document provides a detailed overview of the mechanism of action of this compound in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used in vitro model for studying inflammation. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages primarily through the inhibition of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The current understanding of its mechanism of action points towards the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Upon stimulation with LPS, RAW 264.7 macrophages activate intracellular signaling pathways, leading to the production of inflammatory mediators such as nitric oxide (NO), and pro-inflammatory cytokines including interleukin-1β (IL-1β) and interleukin-6 (IL-6). This compound has been shown to significantly suppress the production of these inflammatory molecules.[1][2][3]

The underlying mechanism for this suppression involves the inhibition of the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), two key components of the MAPK signaling pathway.[1][2][3] By attenuating the activation of ERK1/2 and JNK, this compound disrupts the downstream signaling events that lead to the expression of genes encoding pro-inflammatory mediators. While the MAPK pathway is a known upstream regulator of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor in the inflammatory response, the direct effect of this compound on NF-κB activation in RAW 264.7 macrophages has not yet been explicitly elucidated in the available literature.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound (referred to as 4′-O-Demethylthis compound in the cited literature) on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Inflammatory MediatorIC50 Value (μg/mL)Reference
Nitric Oxide (NO)66.4 ± 3.5[1][2]
Interleukin-1β (IL-1β)32.5 ± 3.5[1][2][3]
Interleukin-6 (IL-6)13.4 ± 2.3[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the mechanism of action of this compound in RAW 264.7 macrophages are provided below.

Cell Culture and Treatment

RAW 264.7 macrophages should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for MAPK Signaling Proteins

This technique is used to determine the effect of this compound on the phosphorylation of key signaling proteins.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe protein phosphorylation.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound in RAW 264.7 Macrophages

Ophiopogonanone_E_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway ERK p-ERK1/2 MAPK_Pathway->ERK JNK p-JNK MAPK_Pathway->JNK Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators Ophiopogonanone_E This compound Ophiopogonanone_E->ERK Ophiopogonanone_E->JNK

Caption: this compound inhibits LPS-induced inflammation by blocking the MAPK signaling pathway.

General Experimental Workflow

Experimental_Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant and/or Cell Lysate Incubate->Collect Assay Perform Assays (Griess, ELISA, Western Blot) Collect->Assay MAPK_NFkB_Relationship cluster_nucleus Nucleus MAPK_Pathway MAPK Pathway (ERK, JNK, p38) IKK IKK Complex MAPK_Pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_translocated NF-κB (p65/p50) NFkB->NFkB_translocated translocates Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression

References

Ophiopogonanone E: A Tool for Investigating MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Ophiopogonanone E (O-E) is a homoisoflavonoid compound that holds potential as a research tool for dissecting the intricate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct studies on this compound are limited, research on the structurally similar compound, 4'-O-Demethylthis compound, reveals significant inhibitory effects on key components of the MAPK cascade, specifically ERK1/2 and JNK.[1][2] This makes O-E and its analogs valuable probes for investigating the roles of these pathways in various cellular processes, including inflammation, cell proliferation, and apoptosis.

The MAPK signaling network is a crucial regulator of cellular responses to a wide array of extracellular stimuli. The three major, well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound and related compounds to study MAPK signaling. The document includes available quantitative data for a related compound, detailed experimental protocols for assessing MAPK activation, and visualizations to aid in understanding the signaling cascades and experimental workflows.

Data Presentation

Quantitative data on the direct inhibition of MAPK kinases by this compound is not yet available in the public domain. However, the anti-inflammatory effects of the closely related compound, 4'-O-Demethylthis compound, have been quantified, providing valuable insight into its potential mechanism of action through the MAPK pathway. This compound has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the phosphorylation of ERK1/2 and JNK in LPS-induced RAW 264.7 macrophages.[1][2]

CompoundAssayCell LineIC50 (µg/mL)IC50 (µM)Reference
4'-O-Demethylthis compoundIL-1β ProductionRAW 264.732.5 ± 3.5~92.2[1][2]
4'-O-Demethylthis compoundIL-6 ProductionRAW 264.713.4 ± 2.3~38.0[1][2]

Note: The molecular weight of 4'-O-Demethylthis compound (C20H18O6) is approximately 354.35 g/mol .

Signaling Pathways and Experimental Workflow

To effectively study the impact of this compound on MAPK signaling, a clear understanding of the pathways and a structured experimental approach are essential.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines MKKK MKKK Cytokines->MKKK Stress Stress TAK1 TAK1 Stress->TAK1 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (c-Jun, c-Fos, ATF2) Transcription Factors (c-Jun, c-Fos, ATF2) ERK1/2->Transcription Factors (c-Jun, c-Fos, ATF2) MKK4/7 MKK4/7 TAK1->MKK4/7 MKK3/6 MKK3/6 MKKK->MKK3/6 JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 JNK->Transcription Factors (c-Jun, c-Fos, ATF2) p38->Transcription Factors (c-Jun, c-Fos, ATF2) Cellular Response Cellular Response Transcription Factors (c-Jun, c-Fos, ATF2)->Cellular Response

A simplified diagram of the major MAPK signaling pathways.

The following workflow outlines the key steps to investigate the effects of this compound on MAPK signaling.

Experimental_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Stimulation (e.g., LPS, Growth Factor) Stimulation (e.g., LPS, Growth Factor) Treatment with this compound->Stimulation (e.g., LPS, Growth Factor) Cell Lysis Cell Lysis Stimulation (e.g., LPS, Growth Factor)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Immunoprecipitation (Optional) Immunoprecipitation (Optional) Cell Lysis->Immunoprecipitation (Optional) Western Blot Analysis Western Blot Analysis Protein Quantification->Western Blot Analysis Analysis of p-MAPK and Total MAPK Analysis of p-MAPK and Total MAPK Western Blot Analysis->Analysis of p-MAPK and Total MAPK Data Interpretation Data Interpretation Analysis of p-MAPK and Total MAPK->Data Interpretation In Vitro Kinase Assay In Vitro Kinase Assay Immunoprecipitation (Optional)->In Vitro Kinase Assay Measure Kinase Activity Measure Kinase Activity In Vitro Kinase Assay->Measure Kinase Activity Measure Kinase Activity->Data Interpretation

Experimental workflow for studying this compound's effect on MAPK signaling.

Based on existing data for a related compound, this compound is hypothesized to inhibit the ERK and JNK pathways.

Ophiopogonanone_E_Inhibition cluster_pathways MAPK Pathways This compound This compound ERK Pathway ERK Pathway This compound->ERK Pathway JNK Pathway JNK Pathway This compound->JNK Pathway p38 Pathway p38 Pathway

Hypothesized inhibitory action of this compound on MAPK pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on MAPK signaling pathways.

Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound and a stimulating agent to activate MAPK signaling.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa, HEK293T)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MAPK-activating stimulus (e.g., Lipopolysaccharide (LPS), Epidermal Growth Factor (EGF), Anisomycin)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • For experiments requiring serum starvation to reduce basal MAPK activity, replace the complete medium with serum-free medium and incubate for 4-16 hours.

  • Prepare working solutions of this compound in serum-free medium at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-treat the cells by replacing the medium with the this compound solutions or vehicle control and incubate for 1-2 hours.

  • Add the MAPK-activating stimulus to the desired final concentration and incubate for the appropriate time (typically 15-60 minutes for MAPK phosphorylation).

  • After stimulation, wash the cells twice with ice-cold PBS.

  • Immediately lyse the cells for protein extraction as described in the Western Blotting protocol.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated and total levels of ERK, JNK, and p38 MAPK by Western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total for ERK1/2, JNK, and p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Add ice-cold lysis buffer to the washed cells in the culture plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against a phosphorylated MAPK (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total MAPK levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the respective MAPK protein. This serves as a loading control.

In Vitro Kinase Assay

This protocol provides a general framework for determining the direct inhibitory effect of this compound on a specific MAPK kinase.

Materials:

  • Recombinant active MAPK kinase (e.g., p38α)

  • Specific substrate for the kinase (e.g., ATF2 for p38α)

  • ATP (radioactive [γ-³²P]ATP or non-radioactive for ADP-Glo assay)

  • Kinase reaction buffer

  • This compound at various concentrations

  • Kinase inhibitor as a positive control (e.g., SB203580 for p38)

  • Method for detecting kinase activity (e.g., phosphocellulose paper and scintillation counting for radioactive assay, or a commercial kit like ADP-Glo™)

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant active MAPK kinase.

  • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control and a positive control inhibitor.

  • Pre-incubate the mixture for 10-15 minutes at 30°C to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of substrate phosphorylation.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound represents a promising chemical tool for the exploration of MAPK signaling pathways. While direct evidence of its activity is still emerging, data from the closely related compound 4'-O-Demethylthis compound strongly suggests an inhibitory role in the ERK and JNK pathways. The protocols and information provided herein offer a solid foundation for researchers to investigate the precise molecular mechanisms of this compound and to further elucidate the complex roles of MAPK signaling in health and disease. As with any novel research tool, careful experimental design and interpretation are paramount.

References

Ophiopogonanone E Analogue as a Potential Therapeutic Agent for Inflammatory Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-inflammatory properties of a potent Ophiopogonanone E analogue, 4'-O-Demethylthis compound, and detailed protocols for its investigation. The data presented herein demonstrates its potential as a therapeutic candidate for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Macrophages play a central role in the inflammatory process, releasing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) upon activation by stimuli like lipopolysaccharide (LPS).[1][2] The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of the inflammatory response.[1][3]

This compound and its analogues, isolated from the rhizome of Ophiopogon japonicus, have been investigated for their anti-inflammatory activities.[1][2][4] Notably, 4'-O-Demethylthis compound has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators in LPS-stimulated macrophages.[1][5] This document outlines the key findings and experimental procedures to evaluate the anti-inflammatory potential of this compound.

Data Presentation

The anti-inflammatory activity of 4'-O-Demethylthis compound was assessed by measuring its ability to inhibit the production of nitric oxide (NO), IL-1β, and IL-6 in LPS-induced RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Inhibitory Effects of 4'-O-Demethylthis compound on Pro-inflammatory Mediators

MediatorIC50 (µg/mL)IC50 (µM)¹
Nitric Oxide (NO)66.4 ± 3.5~184.2
Interleukin-1β (IL-1β)32.5 ± 3.5~89.9
Interleukin-6 (IL-6)13.4 ± 2.3~37.1
¹Calculated based on a molecular weight of 360.35 g/mol for 4'-O-Demethylthis compound.
[1][3][6]

Mechanism of Action

Further investigations revealed that the anti-inflammatory effects of 4'-O-Demethylthis compound are mediated through the suppression of the MAPK signaling pathway. Specifically, the compound was found to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK) in LPS-stimulated RAW 264.7 cells.[1][5] This inhibition leads to a downstream reduction in the expression and production of pro-inflammatory mediators.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound analogues.

In Vitro Anti-inflammatory Activity in LPS-stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent evaluation of the inhibitory effects of a test compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 4'-O-Demethylthis compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LPS Stimulation and Treatment:

    • Seed cells in appropriate plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis).

  • Collection of Supernatants and Cell Lysates: After incubation, collect the cell culture supernatants for NO and cytokine analysis. Wash the cells with cold PBS and lyse them for protein analysis (e.g., Western blotting).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture supernatants from the experiment above

Procedure:

  • Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

  • Add 100 µL of the cell culture supernatant to a 96-well plate.

  • Add 100 µL of the mixed Griess Reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[1][6]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of IL-1β and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse IL-1β and IL-6

  • Cell culture supernatants

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

Procedure:

  • Perform the ELISA according to the manufacturer's instructions.[1][7]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (cell culture supernatants) to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.[1][7]

Western Blot Analysis for MAPK Signaling Pathway

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][8]

Visualizations

Signaling Pathway Diagram

Ophiopogonanone_E_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK1/2, JNK) TLR4->MAPK_Pathway Phosphorylation Phosphorylation MAPK_Pathway->Phosphorylation Ophiopogonanone_E 4'-O-Demethyl- This compound Ophiopogonanone_E->Phosphorylation Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) Phosphorylation->Pro_inflammatory_Mediators Upregulation Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Mechanism of action of 4'-O-Demethylthis compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with 4'-O-Demethylthis compound start->pretreatment lps_stimulation LPS (1 µg/mL) Stimulation pretreatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO Measurement) supernatant_collection->griess_assay elisa ELISA (IL-1β, IL-6 Measurement) supernatant_collection->elisa western_blot Western Blot (p-ERK, p-JNK) cell_lysis->western_blot end End: Data Analysis griess_assay->end elisa->end western_blot->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Ophiopogonanone E Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ophiopogonanone E and related homoisoflavonoids from Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most effective for maximizing the yield of this compound?

A1: Several methods can be employed, each with its own advantages. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that generally offer higher yields and shorter extraction times compared to conventional methods like maceration or heat reflux extraction. For instance, MAE with 90% ethanol has been shown to significantly increase the flavonoid yield from Ophiopogon japonicus.[1] UAE with an ionic liquid solution has also demonstrated high efficiency for extracting homoisoflavonoids.[2]

Q2: What is the optimal solvent system for extracting this compound?

A2: this compound, a homoisoflavonoid, is typically extracted using polar organic solvents. A mixture of chloroform and methanol (1:1, v/v) has been shown to yield a high concentration of homoisoflavonoids from Ophiopogon japonicus.[3][4] Ethanol is also a commonly used and effective solvent. Studies have indicated that a 90% ethanol solution is optimal for MAE of flavonoids from this plant.[1] The choice of solvent may also depend on the subsequent purification steps.

Q3: How can I purify this compound from the crude extract?

A3: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use column chromatography with silica gel, eluting with a gradient of solvents such as petroleum ether-ethyl acetate.[5] For further purification, High-Performance Counter-Current Chromatography (HPCCC) or preparative High-Performance Liquid Chromatography (HPLC) can be utilized to obtain high-purity this compound.

Q4: What are the key parameters to optimize for improving the extraction yield?

A4: The key parameters to optimize for improving the yield of this compound include:

  • Solvent Concentration: The polarity of the solvent is critical. For ethanol-water mixtures, concentrations between 40% and 90% have been found to be effective for similar compounds.[1][6]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally enhances extraction efficiency. Ratios from 1:10 to 1:40 (g/mL) are commonly reported.[1][2][7]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds. Temperatures in the range of 50-80°C are often optimal.[6][8][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can lead to degradation. Optimal times vary with the method, from a few minutes for MAE to several hours for conventional methods.[1][2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell wall disruption of the plant material.Ensure the Ophiopogon japonicus roots are finely powdered to increase the surface area for solvent penetration.
Inappropriate solvent system.The polarity of the extraction solvent is crucial. Experiment with different concentrations of ethanol or methanol in water. A chloroform/methanol mixture can also be effective for homoisoflavonoids.[3][4]
Suboptimal extraction parameters.Systematically optimize the solid-to-liquid ratio, extraction temperature, and time. Employing a response surface methodology (RSM) can help identify the optimal conditions.[8][9]
Co-extraction of Impurities Low selectivity of the solvent.Use a multi-step extraction approach, starting with a non-polar solvent to remove lipids before extracting with a more polar solvent for the target compounds.
Presence of pigments and polysaccharides.Pre-treat the extract to remove interfering substances. For example, ethanol precipitation can be used to remove polysaccharides.[10]
Degradation of this compound High extraction temperatures or prolonged extraction times.Use milder extraction conditions. Consider non-thermal methods like UAE or optimize MAE to use shorter exposure times. Monitor the stability of the extract at different temperatures.
Exposure to light or oxygen.Conduct the extraction and subsequent processing steps in a controlled environment, protecting the samples from direct light and using inert gas if necessary.
Inconsistent Results Variability in the raw plant material.Source Ophiopogon japonicus from a consistent supplier and ensure proper identification. The concentration of secondary metabolites can vary based on geographical location, harvest time, and storage conditions.[11]
Inconsistent experimental procedures.Maintain strict control over all extraction parameters, including solvent preparation, temperature, time, and agitation speed.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Homoisoflavonoids from Ophiopogon japonicus

Extraction Method Solvent Solid-to-Liquid Ratio (g/mL) Temperature (°C) Time Yield/Efficiency Reference
Microwave-Assisted90% Ethanol1:14MED power4 min39.7% (total flavonoids)[1]
Ultrasound-Assisted1 mol/L [Bmim]CF₃SO₃1:40Not specified60 minHigh efficiency for saponins and homoisoflavonoids[2][7]
Heat RefluxChloroform/Methanol (1:1)1:10Reflux temp.3 x 2 h3.89% (crude extract), 16.50 mg RE/g (total flavonoids)[3]
Heat Reflux70% Ethanol1:10Reflux temp.3 x 2 h31.90% (crude extract), 2.62 mg RE/g (total flavonoids)[3]
Supercritical CO₂CO₂Not specified551.5 h0.31% (volatile oil)[12]

Experimental Protocols

1. Microwave-Assisted Extraction (MAE) of Homoisoflavonoids

  • Materials:

    • Dried and powdered Ophiopogon japonicus root.

    • 90% Ethanol.

    • Microwave extraction system.

  • Procedure:

    • Weigh 10 g of powdered Ophiopogon japonicus root and place it in a microwave extraction vessel.

    • Add 140 mL of 90% ethanol to achieve a solid-to-liquid ratio of 1:14 (g/mL).

    • Secure the vessel in the microwave extractor.

    • Set the microwave power to a medium level (specific power setting may need to be optimized for the instrument used).

    • Extract for 4 minutes.

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Ultrasound-Assisted Extraction (UAE) of Homoisoflavonoids

  • Materials:

    • Dried and powdered Ophiopogon japonicus root.

    • 1 mol/L [Bmim]CF₃SO₃ aqueous solution (or a suitable ethanol-water mixture).

    • Ultrasonic bath or probe sonicator.

  • Procedure:

    • Weigh 5 g of powdered Ophiopogon japonicus root and place it in an extraction flask.

    • Add 200 mL of the extraction solvent to achieve a solid-to-liquid ratio of 1:40 (g/mL).

    • Place the flask in an ultrasonic bath or insert the probe of the sonicator into the mixture.

    • Sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator to yield the crude extract.

Visualizations

experimental_workflow start Dried Ophiopogon japonicus Root powder Grinding and Sieving start->powder extraction Extraction (MAE, UAE, or Heat Reflux) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Homoisoflavonoid Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractionation Fraction Collection purification->fractionation analysis Analysis and Characterization (HPLC, LC-MS) fractionation->analysis pure_compound Pure this compound analysis->pure_compound signaling_pathway ophiopogonanone This compound & Related Homoisoflavonoids mapk MAPK Signaling Pathway (ERK1/2, JNK) ophiopogonanone->mapk inhibition tyrosinase Tyrosinase ophiopogonanone->tyrosinase inhibition inflammation Inflammatory Response (e.g., NO, IL-1β, IL-6 production) mapk->inflammation leads to melanin Melanin Synthesis tyrosinase->melanin catalyzes

References

Technical Support Center: Purification of Ophiopogonanone E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ophiopogonanone E from Ophiopogon japonicus.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction solvent.Ophiopogon japonicus roots contain a variety of secondary metabolites. For the extraction of homoisoflavonoids like this compound, a solvent system with appropriate polarity is crucial. Consider using a chloroform/methanol mixture (e.g., 1:1 v/v) or performing sequential extractions with solvents of increasing polarity (e.g., petroleum ether followed by ethyl acetate) to enrich the homoisoflavonoid fraction.
Incomplete extraction.Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Techniques like ultrasonic-assisted extraction can improve efficiency.
Co-elution of Impurities with this compound during Chromatography Presence of structurally similar homoisoflavonoids.The extract of Ophiopogon japonicus contains numerous structurally related homoisoflavonoids, which makes chromatographic separation challenging. To improve resolution, consider: • Column Selection: Use a high-resolution reversed-phase C18 column. • Mobile Phase Optimization: Fine-tune the mobile phase composition. A gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.05% formic acid), can enhance separation. • Advanced Techniques: For particularly difficult separations, consider high-speed counter-current chromatography (HSCCC), which is a liquid-liquid partitioning technique that can minimize irreversible adsorption and improve the separation of similar compounds.
Inappropriate stationary phase.While C18 is a common choice, other stationary phases like phenyl-hexyl or cyano columns might offer different selectivity for homoisoflavonoids.
Degradation of this compound during Purification Exposure to harsh pH or high temperatures.While specific stability data for this compound is limited, flavonoids, in general, can be sensitive to pH and temperature. It is advisable to work at or near neutral pH and avoid excessive heat during extraction and solvent evaporation. If acidic or basic conditions are necessary, they should be neutralized promptly.
Prolonged exposure to light.Protect the sample from light, especially during long processing times, by using amber glassware or covering containers with aluminum foil.
Poor Peak Shape in HPLC Analysis Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Ensure the mobile phase pH is compatible with the analyte and the column. For acidic compounds, a lower pH can improve peak shape.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If the column performance deteriorates, it may need to be washed or replaced.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in the purification of this compound stem from the complexity of the chemical profile of Ophiopogon japonicus extract. The main difficulties include:

  • Presence of Structurally Similar Compounds: this compound is one of many homoisoflavonoids in the plant extract. These compounds often have very similar polarities and chromatographic behaviors, making their separation difficult.

  • Low Abundance: this compound may be present in relatively low concentrations compared to other constituents, requiring efficient enrichment and purification steps.

  • Potential for Degradation: Like many natural products, this compound may be susceptible to degradation under harsh experimental conditions (e.g., extreme pH, high temperature, or prolonged exposure to light).

Q2: What type of chromatography is most effective for this compound purification?

A2: A multi-step chromatographic approach is generally necessary.

  • Initial Fractionation: Column chromatography with silica gel is often used for the initial fractionation of the crude extract.

  • Fine Purification: For final purification, preparative high-performance liquid chromatography (prep-HPLC) with a reversed-phase C18 column is a common and effective method.

  • Advanced Techniques: High-speed counter-current chromatography (HSCCC) has been shown to be a powerful technique for separating structurally similar homoisoflavonoids from Ophiopogon japonicus and can be a valuable tool for obtaining high-purity this compound.

Q3: What are the recommended solvents for dissolving this compound?

A3: Based on the solubility of the closely related compound ophiopogonanone C, this compound is expected to be soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for monitoring the purity of fractions. For structural confirmation and identification of impurities, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended.

Experimental Protocols

General Extraction Protocol for Homoisoflavonoids from Ophiopogon japonicus
  • Preparation of Plant Material: Air-dry the fibrous roots of Ophiopogon japonicus and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered roots with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.

    • Alternatively, perform sequential extraction with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Preparative HPLC Method for Homoisoflavonoid Purification
  • Column: Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.05% formic acid (B). A typical gradient might be:

    • 0-10 min, 30-50% A

    • 10-40 min, 50-70% A

    • 40-50 min, 70-90% A

  • Flow Rate: 3-5 mL/min.

  • Detection: UV at 296 nm.

  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

Visualizations

Logical Workflow for this compound Purification

purification_workflow start Dried Ophiopogon japonicus Roots extraction Extraction (e.g., 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Initial Fractionation (Silica Gel Column Chromatography) concentration->fractionation monitoring1 Purity Analysis (TLC/HPLC) fractionation->monitoring1 prep_hplc Preparative HPLC (Reversed-Phase C18) monitoring1->prep_hplc Fractions containing This compound monitoring2 Purity Analysis (HPLC/LC-MS) prep_hplc->monitoring2 pure_compound Pure this compound monitoring2->pure_compound Purity > 95%

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Co-elution Issues

troubleshooting_coelution start Co-elution of Impurities with this compound check_method Is the HPLC method optimized? start->check_method optimize_gradient Optimize Mobile Phase Gradient check_method->optimize_gradient No change_column Try a Different Stationary Phase (e.g., Phenyl-hexyl) check_method->change_column Yes re_inject Re-inject Purified Fraction optimize_gradient->re_inject change_column->re_inject hsccc Consider High-Speed Counter-Current Chromatography (HSCCC) re_inject->hsccc Still co-eluting

Caption: A decision-making diagram for troubleshooting co-elution problems.

Ophiopogonanone E solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonanone E, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a homoisoflavonoid, a type of natural product that can be isolated from plants like Polygonatum odoratum and Ophiopogon japonicus.[1][2] Like many flavonoids and homoisoflavonoids, this compound is a lipophilic molecule, which often results in poor water solubility.[3][4] This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a biologically relevant aqueous medium.

Q2: Is there any available data on the aqueous solubility of this compound?

Q3: What solvents can be used to dissolve this compound?

A3: While specific data for this compound is limited, related compounds like Ophiopogonanone C are soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] It is common practice to first dissolve poorly water-soluble compounds in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution.[6]

Q4: How can I prepare an aqueous working solution from an organic stock solution?

A4: To prepare an aqueous working solution, the organic stock solution should be serially diluted with the desired aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Increase the dilution factor to lower the final concentration of this compound.- Increase the percentage of the organic co-solvent, but be mindful of its potential effects on the experimental system.- Consider using a different aqueous buffer, as pH can influence the solubility of flavonoids.[4]
Cloudiness or formation of a milky suspension. The compound is not fully dissolved and is forming fine particulates.- Gently warm the solution (e.g., to 37°C) to potentially increase solubility.- Use sonication to aid in the dispersion of the compound.- Filter the solution through a 0.22 µm filter to remove undissolved particles, but be aware that this will lower the effective concentration.
Compound precipitates out of solution over time. The aqueous solution is supersaturated and thermodynamically unstable.- Prepare fresh working solutions immediately before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results. Variability in the amount of dissolved this compound between experiments.- Standardize the protocol for preparing working solutions, including the rate of addition of the stock solution and mixing method.- Visually inspect each working solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be used for subsequent dilutions.

Materials:

  • This compound (Molecular Weight: 360.37 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 3.6 mg of this compound using an analytical balance.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, colorless to pale yellow solution should be obtained.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution in Phosphate-Buffered Saline (PBS)

Objective: To prepare a dilute aqueous working solution of this compound for use in biological assays.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of PBS in a microcentrifuge tube. This results in a 10 µM solution in 0.1% DMSO.

  • To prepare a larger volume, add 10 µL of the 10 mM stock solution to 9.99 mL of PBS in a sterile conical tube.

  • While vortexing the PBS at a medium speed, slowly add the this compound stock solution dropwise to the center of the vortex. This gradual addition and continuous mixing are critical to prevent localized high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute 10 mM Stock vortex Vortex During Dilution dilute->vortex inspect Visually Inspect vortex->inspect experiment Proceed to Experiment inspect->experiment Clear Solution troubleshoot Troubleshoot (See Guide) inspect->troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? cause1 Concentration Too High? start->cause1 Yes end Solution is Clear start->end No cause2 Poor Mixing? cause1->cause2 No solution1 Decrease Final Concentration cause1->solution1 Yes cause3 Unstable Solution? cause2->cause3 No solution3 Improve Mixing (Vortex/Sonication) cause2->solution3 Yes solution4 Use Freshly Prepared Solution cause3->solution4 Yes solution2 Increase Co-Solvent %

Caption: Decision tree for troubleshooting precipitation issues.

References

Stability of ophiopogonanone E under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of ophiopogonanone E for researchers, scientists, and drug development professionals. As specific stability studies on this compound are not extensively available in published literature, the following information is based on general best practices for the handling and storage of related homoisoflavonoids and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. For short-term storage, keeping it at 2-8°C in a desiccator is advisable. It is crucial to minimize exposure to moisture and air to prevent potential degradation.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible. The stability of flavonoids in solution can be compromised over time, even when frozen.

Q3: What factors can potentially degrade this compound?

A3: Based on the general chemical properties of homoisoflavonoids and related phenolic compounds, the following factors can potentially lead to degradation:

  • Exposure to light: Phenolic compounds can be photosensitive.

  • High temperatures: Thermal degradation is a common issue for many natural products.

  • Extreme pH conditions: Both highly acidic and alkaline conditions can cause hydrolysis or rearrangement of the molecular structure.

  • Oxidation: The phenolic hydroxyl groups can be susceptible to oxidation, especially when exposed to air for extended periods.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound. General degradation pathways for flavonoids can include the cleavage of heterocyclic rings and the loss of substituent groups under stress conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for longer-term use.
Loss of biological activity in assays. This compound may have degraded due to improper storage or handling.Verify the storage conditions of both solid compound and solutions. Protect from light and elevated temperatures during experimental procedures.
Appearance of unknown peaks in HPLC analysis. Potential degradation of the compound.Conduct a forced degradation study to identify potential degradation products. Ensure the purity of the solvent used for sample preparation.

Experimental Protocols

While specific stability data for this compound is not available, a general experimental protocol for assessing the stability of a new compound is provided below. This can be adapted for this compound.

Protocol: Preliminary Stability Assessment of a Research Compound

1. Objective: To evaluate the stability of a compound under various stress conditions to determine optimal storage and handling procedures.

2. Materials:

  • This compound (or compound of interest)
  • HPLC grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of varying pH (e.g., pH 3, 7, 9)
  • Hydrogen peroxide (for oxidative stress)
  • Temperature-controlled chambers/incubators
  • Photostability chamber
  • Validated HPLC method for the compound

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Forced Degradation Studies:

    • Acidic/Basic Hydrolysis: Add an equal volume of 1N HCl or 1N NaOH to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for a defined period, monitoring for degradation.

    • Thermal Degradation: Expose aliquots of the solid compound and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability: Expose aliquots of the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of a control sample (stored under ideal conditions). Calculate the percentage of degradation and identify any new peaks that may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution acid Acid/Base Hydrolysis stock->acid oxidation Oxidation (H2O2) stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound This compound cluster_factors Potential Degradation Factors cluster_outcome Outcome compound This compound light Light compound->light temp High Temperature compound->temp ph Extreme pH compound->ph oxygen Oxygen compound->oxygen outcome Degradation light->outcome temp->outcome ph->outcome oxygen->outcome

Caption: Factors influencing this compound stability.

Technical Support Center: Ophiopogonanone E Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of an Ophiopogonanone E sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative purity analysis, while LC-MS is excellent for identifying impurities by their mass-to-charge ratio. NMR provides detailed structural information, confirming the identity of this compound and characterizing any significant impurities.

Q2: What are the potential impurities I might find in my this compound sample?

A2: Impurities in an this compound sample can originate from the synthetic route or degradation. Potential impurities include:

  • Related homoisoflavonoids: Such as methylophiopogonanone A, methylophiopogonanone B, and ophiopogonanone A, which are structurally similar and may be present in natural extracts or as byproducts of synthesis.

  • Starting materials and intermediates: Residual reactants from the synthesis process.

  • Degradation products: this compound may degrade under certain conditions, leading to hydrolysis, oxidation, or photolysis products. Forced degradation studies can help identify these potential degradants.

Q3: How can I confirm the identity of my this compound sample?

A3: The identity of this compound can be confirmed by a combination of techniques. LC-MS analysis will provide the accurate mass of the molecule, which should correspond to its molecular formula. Tandem MS (MS/MS) will produce a characteristic fragmentation pattern that can be compared to a reference standard or literature data. 1H and 13C NMR spectroscopy provide definitive structural confirmation by showing the specific chemical shifts and coupling constants of the protons and carbons in the molecule.

Q4: What is a stability-indicating method and why is it important for purity assessment?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. For this compound, this is crucial as it ensures that the measured purity is accurate and not inflated by the presence of co-eluting degradants. Such a method is typically developed using forced degradation studies where the compound is exposed to stress conditions like acid, base, heat, light, and oxidation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Column overload. 4. Presence of active sites on the column packing.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration. 4. Use a mobile phase with an appropriate pH or additive to suppress silanol interactions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Inadequate column equilibration.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the new mobile phase.
Extra Peaks in the Chromatogram 1. Sample contamination. 2. Carryover from previous injections. 3. Mobile phase contamination. 4. Sample degradation.1. Prepare fresh samples using high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler. 3. Use freshly prepared, high-purity mobile phase. 4. Store samples at an appropriate temperature and analyze them promptly after preparation.
No Peaks Detected 1. No sample injected. 2. Detector issue (e.g., lamp off). 3. Incorrect detector wavelength. 4. Clogged flow path.1. Verify autosampler operation and sample vial. 2. Check detector status and lamp performance. 3. Ensure the detection wavelength is appropriate for this compound (typically around 275-296 nm). 4. Check for blockages in the tubing, injector, or column.
LC-MS Analysis Issues
Problem Possible Causes Troubleshooting Steps
Low Signal Intensity 1. Poor ionization of this compound. 2. Ion suppression from the matrix or mobile phase additives. 3. MS source is dirty. 4. Incorrect MS parameters.1. Optimize the mobile phase pH and organic content to enhance ionization. 2. Dilute the sample or use a more effective sample preparation technique to remove interfering substances. 3. Clean the mass spectrometer source. 4. Optimize MS parameters such as capillary voltage, gas flow, and temperature.
Inaccurate Mass Measurement 1. MS not properly calibrated. 2. High sample concentration causing detector saturation.1. Calibrate the mass spectrometer using a suitable calibration standard. 2. Reduce the concentration of the sample being infused or injected.
Complex/Uninterpretable Spectra 1. Presence of multiple co-eluting compounds. 2. In-source fragmentation.1. Improve chromatographic separation by optimizing the HPLC method. 2. Reduce the fragmentation voltage in the MS source.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    30 60 40

    | 35 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

LC-MS Method for Impurity Identification

This protocol is designed for the identification and characterization of this compound and its potential impurities.

  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer Settings (Example for ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range (m/z): 100 - 1000

    • Fragmentation Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to develop a stability-indicating method. The extent of degradation should be targeted between 5-20%.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples before analysis by HPLC and LC-MS to identify and quantify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Solvent Dissolve in Methanol/Acetonitrile Sample->Solvent Standard Reference Standard HPLC HPLC-UV/DAD (Purity Assay) Solvent->HPLC LCMS LC-MS/MS (Impurity ID) NMR NMR (Structure Confirmation) Purity Calculate Purity (%) HPLC->Purity Impurity Identify Impurities LCMS->Impurity Structure Confirm Structure NMR->Structure

Caption: General workflow for the purity assessment of an this compound sample.

Signaling_Pathway Start Start: HPLC Troubleshooting Problem Identify the Problem (e.g., Peak Tailing) Start->Problem Cause1 Possible Cause 1: Column Degradation Problem->Cause1 Check Cause2 Possible Cause 2: Incompatible Solvent Problem->Cause2 Check Cause3 Possible Cause 3: Column Overload Problem->Cause3 Check Solution1 Solution: Flush or Replace Column Cause1->Solution1 Action Solution2 Solution: Change Injection Solvent Cause2->Solution2 Action Solution3 Solution: Reduce Sample Concentration Cause3->Solution3 Action End End: Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: A logical troubleshooting pathway for a common HPLC issue like peak tailing.

Troubleshooting low bioactivity in ophiopogonanone E experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiopogonanone E experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing the expected anti-inflammatory bioactivity in my RAW 264.7 cell assay. What are the common causes?

A1: Low bioactivity in anti-inflammatory assays with this compound can stem from several factors:

  • Suboptimal Concentration: Ensure you are using a concentration range that is relevant for eliciting a biological response. While specific data for this compound is limited, related homoisoflavonoids have shown effects in the µg/mL range.

  • Compound Solubility: this compound is a homoisoflavonoid and may have poor solubility in aqueous media.[1][2] Ensure complete solubilization in a suitable solvent like DMSO before diluting in your cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Health and Density: The health and density of your RAW 264.7 cells are critical. Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Over-confluent or stressed cells may not respond optimally to stimuli like LPS or treatment with this compound.

  • LPS Stimulation: Inadequate or inconsistent stimulation with lipopolysaccharide (LPS) will result in a low inflammatory response, making it difficult to observe the inhibitory effects of your compound. Confirm the potency of your LPS stock and optimize the stimulation time and concentration.

  • Incubation Time: The pre-incubation time with this compound before LPS stimulation and the subsequent co-incubation time are crucial. These timings may need to be optimized for your specific experimental setup.

Q2: I am observing high variability between my replicate wells in a cell viability assay with this compound. What can I do to improve consistency?

A2: High variability in cell-based assays is a common issue. To improve consistency:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Gently swirl the cell suspension between seeding replicates to maintain uniformity.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Precipitation: Due to its potential for low aqueous solubility, this compound might precipitate out of solution at higher concentrations or over time. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust your solvent system or lower the final concentration.

  • Incubation Conditions: Ensure consistent temperature and CO2 levels in your incubator. Uneven temperature distribution can lead to variability in cell growth across the plate.

Q3: What is the expected mechanism of action for this compound's anti-inflammatory effects?

A3: While direct studies on this compound are limited, research on closely related homoisoflavonoids from Ophiopogon japonicus suggests that the anti-inflammatory effects are mediated through the inhibition of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, a related compound, 4′-O-Demethylthis compound, has been shown to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated RAW 264.7 macrophages.[3][4] This, in turn, can lead to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β and IL-6.

Q4: Are there any known anti-cancer effects of this compound? Which signaling pathways might be involved?

A4: The anti-cancer properties of this compound are not as well-documented as its anti-inflammatory potential. However, other active compounds isolated from Ophiopogon japonicus, such as other homoisoflavonoids and saponins, have demonstrated anti-cancer effects in various cell lines.[5] These effects are often attributed to the induction of apoptosis and cell cycle arrest.

A plausible signaling pathway to investigate for the anti-cancer effects of homoisoflavonoids like this compound is the PI3K/Akt pathway. Studies on related compounds, such as methylophiopogonanone A, have shown that they can exert protective effects against apoptosis by activating the PI3K/Akt/eNOS signaling pathway.[6][7] Furthermore, flavonoids and steroidal saponins from Ophiopogon japonicus have been shown to induce autophagy in cancer cells through the inhibition of the PI3K/Akt/mTOR pathway.[8]

Troubleshooting Guides

Issue 1: No significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Possible Cause Troubleshooting Step
Inactive this compound Verify the source and purity of your compound. If possible, confirm its identity using analytical techniques.
Solubility Issues Prepare a higher concentration stock solution of this compound in 100% DMSO. Ensure it is fully dissolved before preparing working dilutions in cell culture media. Visually inspect for precipitation under a microscope.
Inadequate LPS Stimulation Test a range of LPS concentrations (e.g., 0.1, 1, 10 µg/mL) to ensure a robust inflammatory response. Confirm the activity of your LPS stock.
Incorrect Timing Optimize the pre-incubation time with this compound (e.g., 1, 2, 4 hours) before adding LPS, and the subsequent incubation time (e.g., 18-24 hours).
Cell Passage Number Use RAW 264.7 cells at a low passage number, as high passage numbers can lead to altered cellular responses.
Issue 2: Observed cytotoxicity at concentrations expected to be anti-inflammatory.
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%, ideally ≤0.1%). Run a solvent-only control.
Compound Instability This compound, like other flavonoids, may be unstable in solution over time. Prepare fresh dilutions from a frozen stock for each experiment. Studies on compounds stored in DMSO show that most are stable, but stability can be affected by water content and freeze-thaw cycles.[9][10][11][12]
Off-Target Effects At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Determine the maximum non-toxic concentration by performing a dose-response curve and assessing cell viability (e.g., using an MTT assay).
Contamination Ensure aseptic technique to prevent microbial contamination, which can cause cell death and confound results.

Data Presentation

Anti-inflammatory Activity of a Related Compound

The following table summarizes the inhibitory concentrations (IC50) of 4′-O-Demethylthis compound, a compound structurally similar to this compound, on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data can serve as a reference for designing experiments with this compound.

CompoundMediatorCell LineIC50 (µg/mL)IC50 (µM)Reference
4′-O-Demethylthis compoundIL-1βRAW 264.732.5 ± 3.5~90.2[3][4]
4′-O-Demethylthis compoundIL-6RAW 264.713.4 ± 2.3~37.2[3][4]
4′-O-Demethylthis compoundNitric Oxide (NO)RAW 264.766.4 ± 3.5~184.2[4]

Note: Molar concentrations are estimated based on a molecular weight of approximately 360.4 g/mol .

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is adapted from studies on compounds isolated from Ophiopogon japonicus.[4]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of this compound and pre-incubate for 1-2 hours.

  • Stimulation: After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.

  • Cytokine Measurement (ELISA): The levels of IL-1β and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay.

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This is a general protocol for assessing apoptosis, which can be adapted for studying the potential anti-cancer effects of this compound.

  • Cell Seeding and Treatment: Seed your cancer cell line of choice in a 6-well plate at an appropriate density to reach about 70-80% confluency at the time of harvesting. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the floating cells from the medium by centrifugation.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade NFkB NF-κB TLR4->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) MAPK_cascade->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Ophiopogonanone_E This compound Ophiopogonanone_E->MAPK_cascade Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Anti-cancer Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ophiopogonanone_E This compound Ophiopogonanone_E->PI3K Inhibition Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Potential anti-cancer mechanism of this compound.

Troubleshooting Workflow Start Low Bioactivity Observed Check_Solubility Check Compound Solubility Start->Check_Solubility Check_Cells Assess Cell Health & Density Check_Solubility->Check_Cells No Precipitation Precipitation Observed? Check_Solubility->Precipitation Yes Check_Reagents Verify Reagent Potency (e.g., LPS) Check_Cells->Check_Reagents No Unhealthy_Cells Cells Unhealthy or Incorrect Density? Check_Cells->Unhealthy_Cells Yes Optimize_Protocol Optimize Protocol (Concentration, Time) Check_Reagents->Optimize_Protocol No Reagent_Issue Reagent Inactive? Check_Reagents->Reagent_Issue Yes Suboptimal_Protocol Protocol Suboptimal? Optimize_Protocol->Suboptimal_Protocol Yes Solution1 Adjust Solvent/ Concentration Precipitation->Solution1 Solution2 Re-culture Cells/ Adjust Seeding Unhealthy_Cells->Solution2 Solution3 Use New Reagent Stock Reagent_Issue->Solution3 Solution4 Perform Dose-Response & Time-Course Suboptimal_Protocol->Solution4 End Bioactivity Restored Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low bioactivity.

References

Optimizing dosage for in vitro studies with ophiopogonanone E.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ophiopogonanone E in in vitro studies. The information is designed to assist scientists and drug development professionals in optimizing experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

General

1. What is this compound and what is its primary solvent for in vitro use?

This compound is a homoisoflavonoid compound that can be isolated from the tubers of Ophiopogon japonicus and the fibrous roots of Polygonatum odoratum. For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic treatment may be necessary. It is important to use freshly opened, hygroscopic DMSO for the best solubility results[1].

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a minimal amount of a suitable solvent, such as DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or -80°C for up to six months, protected from light[1]. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Dosage and Cytotoxicity

3. What is a recommended starting concentration for in vitro studies?

For initial experiments, a concentration range of 1 to 50 µM is a reasonable starting point, based on studies of structurally similar homoisoflavonoids. For instance, methylophiopogonanone B, a related compound, has shown protective effects in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations between 10 and 50 µM[2][3].

4. Is this compound cytotoxic?

While specific cytotoxicity data for this compound on non-cancerous cell lines is limited in the available literature, it is crucial to determine its cytotoxic profile in your specific cell model. It is recommended to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) using a standard cell viability assay such as MTT or WST-1. Some homoisoflavonoids have exhibited cytotoxicity against various cancer cell lines, so assessing the therapeutic window is a critical preliminary step.

5. How can I assess the cytotoxicity of this compound in my cell line?

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay is recommended. A general protocol involves seeding your cells in a 96-well plate, allowing them to adhere, and then treating them with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). The percentage of cell viability is then determined by measuring the absorbance of the converted formazan product.

Anti-Inflammatory Studies

6. What is a typical effective dose for anti-inflammatory effects?

Based on studies with the closely related compound 4′-O-Demethylthis compound, significant anti-inflammatory effects can be observed in the micromolar range. For example, in LPS-stimulated RAW 264.7 macrophages, 4′-O-Demethylthis compound showed an IC50 value of 32.5 ± 3.5 μg/mL for inhibiting IL-1β production and 13.4 ± 2.3 μg/mL for inhibiting IL-6 production[4][5]. This suggests that a similar concentration range would be a good starting point for investigating the anti-inflammatory effects of this compound.

7. Which signaling pathways are potentially involved in the anti-inflammatory action of this compound?

The anti-inflammatory effects of related homoisoflavonoids have been shown to be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, inhibition of the phosphorylation of ERK1/2 and JNK has been observed, leading to a decrease in the production of pro-inflammatory cytokines[4][6].

Neuroprotection Studies

8. Is there evidence for the neuroprotective effects of this compound?

While direct evidence for the neuroprotective effects of this compound is not extensively documented, other compounds isolated from Ophiopogon japonicus and the broader class of homoisoflavonoids have demonstrated neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities. Therefore, it is plausible that this compound may also exhibit neuroprotective potential.

9. What in vitro models can be used to assess the neuroprotective effects of this compound?

Common in vitro models for neuroprotection studies include using neuronal cell lines like SH-SY5Y or PC-12. Neurotoxicity can be induced by agents such as hydrogen peroxide (H2O2) to model oxidative stress, or lipopolysaccharide (LPS) to induce neuroinflammation in co-cultures with microglial cells. The neuroprotective effect of this compound can then be assessed by measuring cell viability, apoptosis markers, and inflammatory mediators.

Data Summary Tables

Table 1: In Vitro Anti-Inflammatory Activity of a Related Homoisoflavonoid (4′-O-Demethylthis compound)

Cell LineStimulantAnalyteIC50 ValueReference
RAW 264.7LPSIL-1β Production32.5 ± 3.5 μg/mL[4][5]
RAW 264.7LPSIL-6 Production13.4 ± 2.3 μg/mL[4][5]

Table 2: Protective Effects of a Related Homoisoflavonoid (Methylophiopogonanone B) in HUVECs

Cell LineStressorEffective ConcentrationEffectReference
HUVECH2O210 - 50 µMIncreased cell viability[2][3]
HUVECH2O240 - 50 µMReduced ROS levels[2]

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: In a parallel plate, assess cell viability using an MTT or WST-1 assay to ensure the observed effects are not due to cytotoxicity.

Protocol 2: General Workflow for Assessing Neuroprotective Effects in SH-SY5Y Cells
  • Cell Culture and Differentiation: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS. For differentiation, reduce the serum concentration to 1-2% and add retinoic acid (e.g., 10 µM) for 5-7 days.

  • Cell Seeding: Plate the differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Induce oxidative stress by exposing the cells to hydrogen peroxide (H2O2) at a predetermined toxic concentration for a specified duration.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or WST-1 assay. An increase in viability in this compound-treated cells compared to H2O2-only treated cells indicates a protective effect.

    • Apoptosis Assay: Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3 activity.

    • ROS Measurement: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO treatment Treat Cells with This compound prep_stock->treatment prep_cells Culture and Seed Target Cells prep_cells->treatment induce_stress Induce Stress/Inflammation (e.g., LPS, H2O2) treatment->induce_stress cell_viability Assess Cytotoxicity/ Cell Viability (MTT/WST-1) induce_stress->cell_viability biochemical_assays Perform Biochemical Assays (ELISA, Western Blot, etc.) induce_stress->biochemical_assays

Caption: General experimental workflow for in vitro studies.

signaling_pathway Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (MEK, etc.) TLR4->MAPK_cascade NFkB NF-κB TLR4->NFkB ERK_JNK p-ERK / p-JNK MAPK_cascade->ERK_JNK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ERK_JNK->Cytokines NFkB->Cytokines Ophiopogonanone_E This compound Ophiopogonanone_E->MAPK_cascade

Caption: Potential anti-inflammatory signaling pathway.

troubleshooting_guide Troubleshooting Guide cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution high_cytotoxicity High Cell Death at Low Concentrations cause_cytotoxicity Compound Cytotoxicity or High DMSO Concentration high_cytotoxicity->cause_cytotoxicity no_effect No Observable Effect cause_no_effect Suboptimal Dosage or Short Incubation Time no_effect->cause_no_effect inconsistent_results Inconsistent Results cause_inconsistent Stock Solution Degradation or Experimental Variability inconsistent_results->cause_inconsistent solution_cytotoxicity Perform CC50 Assay and Ensure Final DMSO < 0.5% cause_cytotoxicity->solution_cytotoxicity solution_no_effect Increase Concentration and/or Extend Incubation Period cause_no_effect->solution_no_effect solution_inconsistent Prepare Fresh Stock Solution and Standardize Protocol cause_inconsistent->solution_inconsistent

Caption: Troubleshooting guide for in vitro experiments.

References

Overcoming interference in HPLC analysis of ophiopogonanone E.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of ophiopogonanone E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Here are some common issues you may encounter during the HPLC analysis of this compound, along with potential causes and solutions.

Q1: Why am I seeing poor peak shape (e.g., peak fronting or tailing) for this compound?

A1: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Column Contamination: Residual sample components or contaminants on the column can cause peak tailing. Flush the column with a strong solvent (e.g., methanol or acetonitrile).

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of silanol groups on the column, leading to peak tailing. A mobile phase with a slightly acidic pH, such as one containing 0.1% formic acid or 0.3% acetic acid, can help to minimize this effect.[1][2]

  • Column Degradation: The stationary phase of the column can degrade over time. If the peak shape does not improve with flushing, consider replacing the column.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time variability can be due to:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly.

  • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature, as even small changes can affect retention times.[1]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Pump Issues: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is delivering a steady flow rate.

Q3: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks can be a result of:

  • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase to avoid contamination.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a needle wash step and flush the injection port.

  • Late Eluting Compounds: Components from a previous injection may elute very late. Ensure your run time is long enough to elute all compounds from the sample matrix.

  • Bleed from the Column or System: Components from the column stationary phase or system tubing can sometimes leach out and appear as peaks.

Q4: I suspect there is interference from other compounds in my Ophiopogon japonicus extract. How can I confirm and resolve this?

A4: Interference from co-eluting compounds is a common challenge with complex plant extracts. Ophiopogon japonicus contains various other compounds, such as other homoisoflavonoids and steroidal saponins, which could potentially interfere with the analysis of this compound.[1][3]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can assess peak purity to check for co-elution.

  • Method Optimization: Adjusting the mobile phase gradient or composition can help to separate interfering peaks. For example, a slower gradient may improve resolution.

  • Sample Preparation: Employing a more rigorous sample preparation technique, such as Solid Phase Extraction (SPE), can help to remove interfering compounds before analysis.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer can provide mass-to-charge ratio information, which can help to distinguish between this compound and co-eluting compounds.[2][4]

Q5: Why is the response (peak area) for this compound not reproducible?

A5: Poor reproducibility can be caused by:

  • Inconsistent Injection Volume: Ensure your autosampler is calibrated and functioning correctly.

  • Sample Degradation: this compound may be unstable in certain solvents or under certain conditions. Prepare fresh samples and standards regularly.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to inconsistent responses. Clean the flow cell and check the lamp's energy output.

  • Leaks in the System: Any leaks in the flow path can cause variations in the amount of sample reaching the detector.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline based on established methods for the analysis of homoisoflavonoids in Ophiopogon japonicus.[1][2][4]

1. Sample Preparation (Ultrasonic-Assisted Extraction)

  • Accurately weigh 1.0 g of powdered Ophiopogon japonicus root into a conical flask.

  • Add 50 mL of methanol.

  • Sonicate for 30 minutes in an ultrasonic water bath.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm membrane filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic Acid in Water

  • Gradient Elution:

    • 0-15 min: 30-40% A

    • 15-25 min: 40-80% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 296 nm[1][4]

  • Injection Volume: 10 µL

3. Data Analysis

  • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve prepared from the reference standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of ophiopogonanone and related compounds, compiled from various studies.

Table 1: Linearity and Range for Homoisoflavonoids in Ophiopogon japonicus

CompoundLinear Range (µg)Correlation Coefficient (r)
6-aldehydo-3-ophiopogonanone A0.165 - 0.9900.9999
Methyl ophiopogonanone A0.153 - 0.9180.9999
Ophiopogonanone A0.270 - 1.6200.9999

Data adapted from a study on the simultaneous determination of three homoisoflavonoids in Ophiopogon japonicus.[4]

Table 2: Recovery Data for Homoisoflavonoids

CompoundSpiked Amount (µg)Average Recovery (%)RSD (%)
6-aldehydo-3-ophiopogonanone A0.49599.860.82
Methyl ophiopogonanone A0.45999.411.05
Ophiopogonanone A0.81099.570.96

Data adapted from a study on the simultaneous determination of three homoisoflavonoids in Ophiopogon japonicus.[4]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Homoisoflavonoids

CompoundLOD (µg/mL)LOQ (µg/mL)
Methylophiopogonanone A0.050.12
Methylophiopogonanone B0.080.18
Ophiopogonanone A0.120.30
6-aldehydo-isoophiopogonanone A0.100.25

Data adapted from a study on the profiling of homoisoflavonoids in Ophiopogon japonicus.[5]

Visual Guides

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow sample_prep Sample Preparation (Weighing, Extraction, Filtration) hplc_analysis HPLC Analysis (Injection, Separation) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing results Results (Concentration of this compound) data_processing->results

Caption: A flowchart of the experimental workflow for this compound analysis.

Troubleshooting Logic for HPLC Interference Issues

troubleshooting_workflow start Poor Peak Resolution or Suspected Interference check_purity Check Peak Purity (DAD Spectrum) start->check_purity optimize_gradient Optimize Mobile Phase Gradient check_purity->optimize_gradient Impure Peak modify_sample_prep Modify Sample Preparation (e.g., SPE) optimize_gradient->modify_sample_prep No Improvement resolved Interference Resolved optimize_gradient->resolved Improved change_column Change Column (Different Selectivity) modify_sample_prep->change_column Still No Improvement modify_sample_prep->resolved Improved use_ms Use HPLC-MS for Confirmation change_column->use_ms Persistent Issue change_column->resolved Improved use_ms->resolved Confirmed & Quantified

References

Potential pitfalls in interpreting ophiopogonanone E bioassay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ophiopogonanone E in bioassays. The information is tailored for scientists and drug development professionals to help navigate potential pitfalls in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity of interest?

A1: this compound is a type of homoisoflavonoid, a class of natural compounds. Its primary biological activity of interest is its anti-inflammatory effect. Research has shown that it can significantly suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) in immune cells.

Q2: What is the known mechanism of action for the anti-inflammatory effects of this compound?

A2: The anti-inflammatory activity of this compound is believed to be exerted through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are key components of the MAPK cascade. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Q3: In which cell line have the anti-inflammatory effects of this compound been demonstrated?

A3: The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This is a common in vitro model for studying inflammation.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Bioassay Results

Potential Cause:

  • Compound Solubility: this compound, like many homoisoflavonoids, may have limited solubility in aqueous buffers used for cell culture. Precipitation of the compound can lead to inconsistent effective concentrations.

  • Inconsistent Cell Passages: Using cells from a wide range of passage numbers can introduce variability in cellular responses to stimuli and inhibitors.

  • Variable LPS Activity: The potency of lipopolysaccharide (LPS) can vary between lots and suppliers, leading to inconsistent levels of inflammatory response.

Solutions:

  • Solubility: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution.

  • Cell Culture: Use RAW 264.7 cells within a consistent and defined passage number range for all experiments.

  • LPS: Standardize your LPS source and lot. It is advisable to test each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal inflammatory response.

Issue 2: Observed Anti-inflammatory Effect Might Be Due to Cytotoxicity

Potential Cause:

  • At higher concentrations, this compound may induce cytotoxicity, leading to a decrease in cell number and a subsequent apparent reduction in inflammatory markers that is not due to a specific anti-inflammatory mechanism.

Solutions:

  • Perform Cytotoxicity Assays: Always perform a cell viability assay (e.g., MTT, MTS, or LDH release assay) in parallel with your anti-inflammatory assays. This should be done using the same cell type, compound concentrations, and incubation times.

  • Dose-Response Analysis: Determine the concentration range where this compound exhibits anti-inflammatory effects without significantly affecting cell viability. The observed IC50 for the anti-inflammatory effect should be significantly lower than the concentration causing 50% cytotoxicity (CC50).

Issue 3: Unexpected or Off-Target Effects

Potential Cause:

  • Like many small molecule inhibitors, this compound may interact with other cellular targets besides the intended MAPK pathway, leading to unforeseen biological effects.

Solutions:

  • Target Validation: To confirm that the observed effects are mediated through the MAPK pathway, consider rescue experiments or the use of specific inhibitors for upstream or downstream components of the pathway.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of known, specific inhibitors of the MAPK pathway.

  • Literature Review: Stay updated on the literature for any newly identified targets or off-target effects of this compound or related homoisoflavonoids.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Mediators

Pro-inflammatory MediatorIC50 (µg/mL)IC50 (µM)
Nitric Oxide (NO)66.4 ± 3.5~184.3
Interleukin-1β (IL-1β)32.5 ± 3.5~90.2
Interleukin-6 (IL-6)13.4 ± 2.3~37.2

Note: The molecular weight of this compound is approximately 360.36 g/mol . The µM conversion is an approximation.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Assay

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • After the treatment period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (IL-1β and IL-6)

The concentration of pro-inflammatory cytokines in the cell culture supernatant is quantified using commercially available ELISA kits.

  • Collect the cell culture supernatant after treatment.

  • Follow the manufacturer's instructions provided with the specific IL-1β or IL-6 ELISA kit.

  • Typically, this involves adding the supernatant to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.

  • The absorbance is measured at the recommended wavelength, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for MAPK Pathway Proteins (p-ERK and p-JNK)

The activation of the MAPK pathway is assessed by measuring the phosphorylation of ERK and JNK via Western blotting.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK) overnight at 4°C. Also, probe separate blots with antibodies for total ERK and total JNK to serve as loading controls.

  • Wash the membranes with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Ophiopogonanone_E_Workflow Experimental Workflow for this compound Bioassay cluster_cell_culture Cell Culture and Treatment cluster_assays Bioassays cluster_analysis Data Analysis cluster_interpretation Interpretation A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D Collect Supernatant/Lysate E Cytokine ELISA (IL-1β, IL-6) C->E Collect Supernatant/Lysate F Western Blot (p-ERK, p-JNK) C->F Collect Supernatant/Lysate G Cell Viability Assay (e.g., MTT) C->G Collect Supernatant/Lysate H Calculate IC50 values D->H E->H I Normalize to total protein (Western Blot) F->I J Assess Cytotoxicity G->J K Evaluate Anti-inflammatory Effect vs. Cytotoxicity H->K I->K J->K

Caption: A flowchart outlining the general experimental workflow for assessing the anti-inflammatory effects of this compound.

Ophiopogonanone_E_Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates MEK1_2 MEK1/2 MAPKKK->MEK1_2 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 (e.g., c-Jun) JNK->AP1 Activates ERK->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) AP1->Inflammatory_Genes Induces Transcription Inflammatory_Response Inflammatory Response (NO, Cytokines) Inflammatory_Genes->Inflammatory_Response Leads to Ophiopogonanone_E This compound Ophiopogonanone_E->JNK Inhibits Phosphorylation Ophiopogonanone_E->ERK Inhibits Phosphorylation

Caption: A diagram illustrating the proposed mechanism of action for this compound in inhibiting the LPS-induced inflammatory response.

Ensuring reproducibility in experiments with ophiopogonanone E.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Ophiopogonanone E. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a type of homoisoflavonoid, a class of natural organic compounds. It has been isolated from the tuberous roots of Ophiopogon japonicus.[1][2] Current research indicates that this compound possesses anti-inflammatory properties.[2]

Q2: What is the suspected mechanism of action for the anti-inflammatory effects of this compound?

A2: The anti-inflammatory activity of compounds structurally similar to this compound, such as 4′-O-Demethylthis compound, is believed to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK.[1][3][4] This, in turn, reduces the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4]

Q3: What are the recommended solvents for dissolving this compound?

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. If stored as a stock solution in DMSO, it should also be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light.
Low Compound Purity: The purity of the this compound used may be insufficient.Verify the purity of the compound using techniques like HPLC or mass spectrometry.
Inappropriate Solvent or Concentration: The compound may not be fully dissolved, or the final concentration may be too low.Ensure the compound is completely dissolved in the stock solvent before diluting to the final concentration. Perform a dose-response experiment to determine the optimal working concentration.
Cell Line Variability: Different cell lines may have varying sensitivities to this compound.Use a consistent cell line and passage number. RAW 264.7 or BV-2 microglial cells are commonly used for inflammatory studies.[1][2]
High background or off-target effects Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in all experiments.
Contamination: Bacterial or mycoplasma contamination in cell cultures can interfere with experimental results.Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary.
Difficulty reproducing quantitative results (e.g., IC50 values) Variations in Experimental Protocol: Minor differences in cell density, incubation times, or reagent concentrations can lead to variability.Strictly adhere to a standardized protocol. Document all experimental parameters in detail.
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.Optimize assay conditions (e.g., antibody concentrations for Western blotting, substrate incubation time for ELISA).
Data Analysis Methods: Different curve-fitting algorithms for IC50 calculation can yield different values.Use a consistent data analysis method and software. Clearly report the model used for IC50 determination.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a closely related compound, 4′-O-Demethylthis compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide (NO) Production

Cell LineStimulantIC50 (µM)Reference
BV-2 (murine microglial cells)Lipopolysaccharide (LPS)20.1[2]

Table 2: Inhibitory Concentration (IC50) of 4′-O-Demethylthis compound on Pro-inflammatory Mediators

Cell LineStimulantMediatorIC50 (µg/mL)Reference
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO)66.4 ± 3.5[1]
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)IL-1β32.5 ± 3.5[1][3][4]
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)IL-613.4 ± 2.3[1][3][4]

Experimental Protocols

Note: The following protocols are adapted from studies on 4′-O-Demethylthis compound due to the limited availability of detailed protocols for this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours. Pre-treat the cells with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Production Assay (ELISA)
  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-1β and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for MAPK Pathway Activation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Ophiopogonanone_E_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Ophiopogonanone_E This compound MAPKK MAPKK Ophiopogonanone_E->MAPKK Inhibition MAPKKK->MAPKK ERK1_2 ERK1/2 MAPKK->ERK1_2 JNK JNK MAPKK->JNK AP-1 AP-1 ERK1_2->AP-1 JNK->AP-1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP-1->Pro_inflammatory_Genes Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays Seed_Cells Seed RAW 264.7 Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability NO_Production NO Production (Griess Assay) Stimulate->NO_Production Cytokine_Production Cytokine Production (ELISA) Stimulate->Cytokine_Production Western_Blot Protein Expression (Western Blot) Stimulate->Western_Blot

References

Validation & Comparative

Ophiopogonanone E: A Comparative Analysis of a Promising Homoisoflavonoid from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ophiopogonanone E with other homoisoflavonoids from the medicinal plant Ophiopogon japonicus, supported by experimental data and mechanistic insights.

Ophiopogon japonicus, a plant long used in traditional medicine, is a rich source of unique secondary metabolites known as homoisoflavonoids. These compounds have garnered significant scientific interest for their diverse pharmacological activities. Among them, this compound and its related structures are subjects of ongoing research for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and other homoisoflavonoids from Ophiopogon japonicus, with a focus on their anti-inflammatory, antioxidant, and anticancer properties.

Comparative Biological Activities

The homoisoflavonoids isolated from Ophiopogon japonicus exhibit a range of biological effects. While research on this compound is still emerging, studies on closely related compounds provide valuable insights into its potential. The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of selected homoisoflavonoids from this plant.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds have been primarily evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayTargetIC50 (µg/mL)Reference
4'-O-Demethylthis compoundNitric Oxide (NO) ProductioniNOS66.4 ± 3.5[1]
4'-O-Demethylthis compoundInterleukin-1β (IL-1β) ProductionPro-inflammatory Cytokine32.5 ± 3.5[1][2]
4'-O-Demethylthis compoundInterleukin-6 (IL-6) ProductionPro-inflammatory Cytokine13.4 ± 2.3[1][2]
Desmethylisoophiopogonone BNitric Oxide (NO) ProductioniNOS14.1 ± 1.5[1]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneNitric Oxide (NO) ProductioniNOS10.9 ± 0.8[1]

Note: Data for 4'-O-Demethylthis compound, a close structural analog of this compound, is presented here due to the availability of detailed studies.

Antioxidant Activity

The antioxidant capacity of these molecules is crucial for their protective effects against oxidative stress-related diseases. The antioxidant activities of Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB) have been quantified using various assays. Methylophiopogonanone B consistently demonstrated superior antioxidant potential.[3][4]

CompoundDPPH Assay (µmol TE/g)ABTS Assay (µmol TE/g)FRAP Assay (µmol TE/g)CUPRAC Assay (µmol TE/g)Reference
Methylophiopogonanone A (MOPA)114.80 ± 0.85146.80 ± 0.40309.28 ± 0.58136.10 ± 0.94[3]
Methylophiopogonanone B (MOPB)136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75[3]
Anticancer Activity

Emerging evidence suggests that homoisoflavonoids from Ophiopogon japonicus possess cytotoxic effects against various cancer cell lines. While data on this compound is limited, a newly identified homoisoflavanone, Homoisopogon A, has shown potent anticancer activity.

CompoundCell LineIC50 (µM)Reference
Homoisopogon ALU-1 (Human lung adenocarcinoma)0.51
Homoisopogon AKB (Human epidermoid carcinoma)0.66
Homoisopogon ASK-Mel-2 (Human melanoma)0.58

Mechanistic Insights: Signaling Pathways

The biological activities of these homoisoflavonoids are underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

4'-O-Demethylthis compound has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[1][2] This inhibition leads to a downstream reduction in the production of nitric oxide and pro-inflammatory cytokines.

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKKs) MAPKKK->MAPKK ERK_JNK ERK1/2 & JNK MAPKK->ERK_JNK AP1 AP-1 ERK_JNK->AP1 Nucleus Nucleus AP1->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) Nucleus->Inflammation Compound 4'-O-Demethyl- This compound Compound->ERK_JNK

Caption: Inhibition of the MAPK signaling pathway by 4'-O-Demethylthis compound.

Antioxidant and Protective Signaling

Methylophiopogonanone B has been demonstrated to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide-induced apoptosis by modulating the NADPH oxidase pathway.[5] This involves the inhibition of p22phox, a key subunit of NADPH oxidase, leading to reduced reactive oxygen species (ROS) production.

Antioxidant_Pathway H2O2 H₂O₂ Stress NADPH_Oxidase NADPH Oxidase H2O2->NADPH_Oxidase p22phox p22phox NADPH_Oxidase->p22phox ROS ROS Production p22phox->ROS Apoptosis Apoptosis ROS->Apoptosis MOPB Methylophiopogonanone B MOPB->p22phox

Caption: Protective effect of Methylophiopogonanone B via the NADPH oxidase pathway.

Anticancer Signaling: Apoptosis Induction

While the specific pathways for this compound are yet to be fully elucidated, extracts of Ophiopogon japonicus have been shown to induce apoptosis in cancer cells.[6] A general model for apoptosis induction involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Homoisoflavonoids Homoisoflavonoids (e.g., this compound) Homoisoflavonoids->Death_Receptor sensitization Homoisoflavonoids->Mitochondrion pro-apoptotic signal

Caption: General mechanism of apoptosis induction by anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 4'-O-Demethylthis compound) and the cells are pre-incubated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group, and the cells are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antioxidant Assay: DPPH Radical Scavenging Activity

This method assesses the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.06 mM) and stored in the dark.

  • Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound at various concentrations is mixed with an equal volume of the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. For comparison across different studies, results can also be expressed as Trolox equivalents (TE).

Conclusion and Future Directions

This compound and its fellow homoisoflavonoids from Ophiopogon japonicus represent a promising class of natural products with significant therapeutic potential. The available data, particularly for the anti-inflammatory and antioxidant activities of related compounds, underscores the need for further investigation into this compound itself. Future research should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation, including direct comparative studies against other homoisoflavonoids in standardized assays. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be critical in advancing its development as a potential therapeutic agent for inflammatory diseases, conditions associated with oxidative stress, and cancer.

References

A Comparative Analysis of the Anti-inflammatory Activities of Ophiopogonanone E and Methylophiopogonanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Homoisoflavonoids from Ophiopogon japonicus

Ophiopogonanone E and methylophiopogonanone A, two homoisoflavonoids derived from the traditional Chinese medicine Ophiopogon japonicus, have garnered interest for their potential therapeutic properties. While both compounds are recognized for their anti-inflammatory effects, a direct comparative analysis of their efficacy and mechanisms of action is crucial for guiding future research and drug development. This guide provides a comprehensive overview of the available experimental data on their anti-inflammatory activities, details the experimental protocols used in these studies, and visualizes the key signaling pathways involved.

Quantitative Comparison of Anti-inflammatory Activity

CompoundInflammatory MediatorCell LineIC50 ValueCitation
4'-O-Demethylthis compound Nitric Oxide (NO)RAW 264.7 Macrophages66.4 ± 3.5 µg/mL[1]
Interleukin-1β (IL-1β)RAW 264.7 Macrophages32.5 ± 3.5 µg/mL[1]
Interleukin-6 (IL-6)RAW 264.7 Macrophages13.4 ± 2.3 µg/mL[1]

Note: While the above data is for 4'-O-Demethylthis compound, it suggests the potential anti-inflammatory potency of the ophiopogonanone scaffold. Further research is required to determine the specific IC50 values for this compound and methylophiopogonanone A to enable a direct and quantitative comparison.

Mechanisms of Action: A Look at Cellular Signaling

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound and the MAPK Pathway

Research on 4'-O-Demethylthis compound indicates that its anti-inflammatory activity may be exerted by inhibiting the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling cascade[1]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

MAPK_Pathway_OphiopogonanoneE cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK1/2, JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes Transcription Ophiopogonanone_E This compound (and related compounds) Ophiopogonanone_E->MAPK Inhibits Phosphorylation

Fig. 1: Proposed mechanism of this compound on the MAPK pathway.
Methylophiopogonanone A and Inflammatory Signaling

While specific studies detailing the effects of methylophiopogonanone A on the NF-κB and MAPK pathways in a purely inflammatory context are limited, its known anti-inflammatory and anti-oxidative properties suggest a potential role in modulating these pathways[2]. Further investigation is needed to elucidate the precise molecular targets of methylophiopogonanone A in inflammatory signaling. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway_General cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Transcription NFkB_IkB->NFkB Degradation of IκBα

Fig. 2: General overview of the canonical NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anti-inflammatory compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound or methylophiopogonanone A) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in the signaling pathways (e.g., p-ERK, p-JNK, IκBα).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-IκBα).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound or Methylophiopogonanone A Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA) Stimulation->ELISA Western_Blot Western Blot Analysis (MAPK & NF-κB Pathways) Stimulation->Western_Blot

Fig. 3: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available evidence suggests that both this compound and methylophiopogonanone A possess anti-inflammatory properties. Data on a close analog of this compound indicates a notable inhibitory effect on key pro-inflammatory mediators, likely through the modulation of the MAPK signaling pathway. While methylophiopogonanone A is also recognized for its anti-inflammatory effects, there is a clear need for further quantitative studies to establish its specific potency and to fully elucidate its mechanisms of action, particularly in relation to the NF-κB and MAPK pathways. Direct comparative studies are essential to definitively rank the anti-inflammatory efficacy of these two promising natural compounds. This guide serves as a foundation for researchers to design future studies that will fill these knowledge gaps and potentially pave the way for the development of new anti-inflammatory therapies.

References

Ophiopogonanone E vs. Raw Plant Extract: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of the isolated homoisoflavonoid, ophiopogonanone E, against the raw plant extract of its source, Ophiopogon japonicus. This analysis is based on available experimental data to assist researchers and professionals in drug development in making informed decisions. The root of Ophiopogon japonicus, known as Maidong in traditional Chinese medicine, has a long history of use for treating inflammatory conditions, cardiovascular issues, and other ailments. Modern research has identified a wealth of bioactive compounds within the plant, including steroidal saponins, polysaccharides, and a variety of homoisoflavonoids, with this compound being a notable example.[1][2][3]

Executive Summary

The available scientific literature indicates that both this compound and the raw extract of Ophiopogon japonicus possess significant anti-inflammatory and antioxidant properties. While direct comparative studies measuring the efficacy of this compound against the raw extract in the same experimental models are limited, existing data from separate studies allow for an inferential comparison. The raw extract benefits from the synergistic effects of its numerous bioactive components, including saponins and polysaccharides, which contribute to its overall therapeutic profile.[2][3] In contrast, isolated this compound offers a targeted mechanism of action. This guide will present the available quantitative data, detail the experimental methodologies, and visualize the relevant biological pathways to facilitate a comprehensive understanding.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-inflammatory effects of a derivative of this compound and the aqueous extract of Ophiopogon japonicus from separate in vitro and in vivo studies. It is important to note that these values are not from a head-to-head comparison and were determined using different assays and experimental conditions.

Table 1: In Vitro Anti-Inflammatory Activity

SubstanceAssayTarget/EndpointIC50 ValueSource
4′-O-Demethylthis compoundInhibition of IL-1β productionInterleukin-1β32.5 ± 3.5 µg/mL[1]
4′-O-Demethylthis compoundInhibition of IL-6 productionInterleukin-613.4 ± 2.3 µg/mL[1]
4′-O-Demethylthis compoundInhibition of Nitric Oxide productionNitric Oxide66.4 ± 3.5 µg/mL[1]
Aqueous Extract of Radix Ophiopogon japonicusInhibition of PMA-induced cell adhesionHL-60 cell adhesion to ECV304 cells42.85 µg/mL[4]

Table 2: In Vivo Anti-Inflammatory Activity

SubstanceModelDosageEffectSource
Aqueous Extract of Radix Ophiopogon japonicusXylene-induced ear swelling in mice25 mg/kg and 50 mg/kg (oral)Significant inhibition of ear swelling[4]
Aqueous Extract of Radix Ophiopogon japonicusCarrageenan-induced paw edema in mice25 mg/kg and 50 mg/kg (oral)Significant inhibition of paw edema[4]

Key Experimental Protocols

In Vitro Anti-Inflammatory Assays (for this compound derivative)

A study by Zhao et al. (2017) provides the methodology for evaluating the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus, including a derivative of this compound.[1]

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Nitric Oxide (NO) Assay: Cells were pre-treated with various concentrations of the test compounds for 2 hours and then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

  • Cytokine Assays (IL-1β and IL-6): Cells were treated as in the NO assay. The concentrations of IL-1β and IL-6 in the culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vitro and In Vivo Anti-Inflammatory Assays (for Raw Plant Extract)

The methodologies for assessing the anti-inflammatory properties of the aqueous extract of Radix Ophiopogon japonicus (ROJ-ext) are detailed in a study by Niu et al. (2005).[4]

  • Preparation of Aqueous Extract: The dried roots of Ophiopogon japonicus were boiled in distilled water, and the resulting decoction was filtered, concentrated, and lyophilized to obtain the dry extract powder.

  • In Vitro Cell Adhesion Assay:

    • Cell Culture: Human umbilical vein endothelial cells (ECV304) and human promyelocytic leukemia cells (HL-60) were used.

    • Assay: ECV304 cells were pre-treated with the extract for 1 hour, then stimulated with phorbol-12-myristate-13-acetate (PMA) to induce the expression of adhesion molecules. Subsequently, fluorescently labeled HL-60 cells were added, and the adhesion was quantified by measuring the fluorescence after washing away non-adherent cells.

  • In Vivo Animal Models:

    • Xylene-Induced Ear Edema: Mice were orally administered the extract, and one hour later, xylene was applied to the anterior and posterior surfaces of the right ear. The degree of edema was assessed by measuring the weight difference between the right and left ears.

    • Carrageenan-Induced Paw Edema: Mice were orally administered the extract, and one hour later, carrageenan was injected into the subplantar region of the right hind paw. The paw volume was measured at different time points after the injection to determine the extent of edema.

Mandatory Visualizations

Signaling Pathway of Inflammation Inhibition

The anti-inflammatory effects of Ophiopogon japonicus constituents are largely attributed to the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates the general mechanism of action.

G General Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates & Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription iNOS iNOS Nucleus->iNOS Induces Transcription NO Nitric Oxide iNOS->NO Produces Ophiopogon Ophiopogon japonicus Extract / this compound Ophiopogon->IKK Inhibits Ophiopogon->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Ophiopogon japonicus.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines the workflow for determining the in vitro anti-inflammatory activity of test compounds.

G In Vitro Anti-Inflammatory Assay Workflow start Start cell_culture Culture RAW 264.7 Macrophage Cells start->cell_culture pretreatment Pre-treat cells with Test Compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Culture Supernatant incubation->supernatant griess_assay Griess Assay for Nitric Oxide (NO) supernatant->griess_assay elisa_assay ELISA for Cytokines (IL-1β, IL-6) supernatant->elisa_assay data_analysis Calculate IC50 Values griess_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.

Discussion and Conclusion

The presented data, although from disparate studies, suggest that both the raw extract of Ophiopogon japonicus and its isolated homoisoflavonoids are potent inhibitors of inflammatory responses. The aqueous extract demonstrated efficacy in both in vitro cell adhesion and in vivo models of inflammation.[4] A derivative of this compound showed strong inhibitory effects on the production of key pro-inflammatory mediators, NO, IL-1β, and IL-6, at the cellular level.[1]

The broader efficacy of the raw extract in vivo may be attributed to the synergistic interplay of its various components. For instance, polysaccharides in the extract are known to possess immunomodulatory and antioxidant properties, which can complement the anti-inflammatory actions of homoisoflavonoids.[2] Furthermore, other compounds like ruscogenin and ophiopogonin D have also been identified as active anti-inflammatory agents within the extract.[2]

Conversely, the use of an isolated and purified compound like this compound allows for a more targeted therapeutic approach with a well-defined mechanism of action. This can be advantageous for developing drugs with high specificity and potentially fewer off-target effects.

References

Validating the Therapeutic Potential of Ophiopogonanone E: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of ophiopogonanone E, a homoisoflavonoid isolated from Ophiopogon japonicus. While in vivo research on this compound is still in its nascent stages, existing in vitro data suggests promising anti-inflammatory properties. This document outlines a framework for validating its efficacy in established animal models and draws comparisons with standard therapeutic agents.

This compound: In Vitro Efficacy

This compound has demonstrated significant anti-inflammatory effects in preclinical studies.[1] Its activity has been primarily evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are standard models for assessing inflammatory responses.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantKey Biomarkers InhibitedProposed Mechanism of ActionReference
RAW 264.7 MacrophagesLPSNitric Oxide (NO), Interleukin-1β (IL-1β), Interleukin-6 (IL-6)Inhibition of ERK1/2 and JNK phosphorylation (MAPK signaling pathway)[2][3]
BV-2 Microglial CellsLPSNitric Oxide (NO)Not fully elucidated

Potential Therapeutic Applications and Comparative In Vivo Validation

Based on its demonstrated anti-inflammatory and putative neuroprotective properties, this compound holds therapeutic potential for several conditions. Below, we propose experimental frameworks for its validation in relevant animal models, alongside comparisons with established drugs.

Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[4][5] The anti-inflammatory effects of this compound observed in microglial cells suggest its potential as a therapeutic agent for these conditions.

Comparative Framework: this compound vs. Minocycline in an LPS-Induced Neuroinflammation Model

Minocycline is a tetracycline antibiotic with known anti-inflammatory and neuroprotective effects, often used as a benchmark in preclinical neuroinflammation studies.[6]

Table 2: Hypothetical Comparison in a Murine Model of Neuroinflammation

ParameterThis compound (Hypothetical)Minocycline (Established)
Animal Model C57BL/6 mice with LPS-induced neuroinflammationC57BL/6 mice with LPS-induced neuroinflammation
Mechanism Inhibition of MAPK signaling (ERK1/2, JNK), leading to decreased pro-inflammatory cytokine production.[2][3]Inhibition of microglial activation and suppression of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α).[6]
Primary Endpoints Reduction in hippocampal and cortical levels of IL-1β, IL-6, and TNF-α; decreased microglial activation (Iba-1 staining).Reduction in brain levels of pro-inflammatory cytokines; decreased microglial activation.[6]
Secondary Endpoints Improvement in cognitive function (e.g., Morris water maze, Y-maze); reduction in oxidative stress markers.Attenuation of sickness behavior and cognitive deficits.[6]
Alzheimer's Disease

The neuroprotective potential of this compound could be relevant in the context of Alzheimer's disease (AD), where neuroinflammation contributes to disease progression.

Comparative Framework: this compound vs. Donepezil in an Amyloid-β Infusion Model

Donepezil is a standard-of-care acetylcholinesterase inhibitor for AD that also exhibits anti-inflammatory and neuroprotective properties.[7][8][9][10]

Table 3: Hypothetical Comparison in a Rat Model of Alzheimer's Disease

ParameterThis compound (Hypothetical)Donepezil (Established)
Animal Model Wistar rats with intracerebroventricular (ICV) infusion of amyloid-β (1-42).Transgenic mouse models (e.g., Tg2576) or amyloid-β infusion models.[11]
Mechanism Putative reduction of amyloid-β-induced neuroinflammation via MAPK pathway inhibition.[2][3]Primarily reversible inhibition of acetylcholinesterase; also reduces inflammation and oxidative stress.[9][10]
Primary Endpoints Reduction in amyloid-β-induced cognitive deficits (e.g., spatial memory tests); decreased glial activation around amyloid plaques.Improvement in cognitive function; some evidence for reduced amyloid plaque deposition and prevention of synapse loss at higher doses.[11]
Secondary Endpoints Lowered levels of pro-inflammatory cytokines in the hippocampus; reduced tau hyperphosphorylation.Increased acetylcholine levels in the brain; potential modulation of amyloid precursor protein processing.[11]
Cardiac Hypertrophy

Given the traditional use of Ophiopogon japonicus for cardiovascular ailments, exploring the effect of this compound on cardiac hypertrophy is a logical step.

Comparative Framework: this compound vs. Captopril in an Isoproterenol-Induced Cardiac Hypertrophy Model

Captopril, an ACE inhibitor, is a widely used medication for hypertension and heart failure that has been shown to regress cardiac hypertrophy.[12][13][14][15][16]

Table 4: Hypothetical Comparison in a Rat Model of Cardiac Hypertrophy

ParameterThis compound (Hypothetical)Captopril (Established)
Animal Model Sprague-Dawley rats with isoproterenol-induced cardiac hypertrophy.Various models of cardiac hypertrophy, including pressure overload and isoproterenol-induced.[16][17]
Mechanism Potential modulation of inflammatory signaling pathways (e.g., MAPK) involved in cardiac remodeling.Inhibition of angiotensin-converting enzyme (ACE), leading to reduced angiotensin II levels and subsequent decreases in blood pressure and cardiac remodeling.[12][14][15]
Primary Endpoints Reduction in heart weight to body weight ratio; decreased left ventricular wall thickness; attenuation of cardiac fibrosis.Regression of ventricular hypertrophy; reduction in cardiac fibrosis and apoptosis.[14]
Secondary Endpoints Modulation of hypertrophic markers (e.g., ANP, BNP); improvement in cardiac function (echocardiography).Improvement in cardiac function; reduction in oxidative stress and catecholamine metabolism.[13]

Experimental Protocols

LPS-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: A single intraperitoneal (i.p.) injection of LPS (0.5-1 mg/kg) is administered to induce neuroinflammation.[4][18][19][20] Control animals receive a saline injection.

  • Drug Administration: this compound or a comparator drug is administered (e.g., orally or i.p.) at a predetermined time before or after the LPS challenge.

  • Assessment: At 24-72 hours post-LPS injection, animals are euthanized. Brain tissue (hippocampus and cortex) is collected for analysis of inflammatory markers (cytokines via ELISA or qPCR), microglial activation (immunohistochemistry for Iba-1), and neuronal health. Behavioral tests (e.g., open field, Y-maze) can be conducted prior to euthanasia.

Amyloid-β-Induced Alzheimer's Disease Model in Rats
  • Animals: Male Wistar rats (250-300g).

  • Procedure: Rats are anesthetized and placed in a stereotaxic frame. Aggregated amyloid-β (1-42) peptide is infused bilaterally into the hippocampus or intracerebroventricularly.[21][22] Sham-operated controls receive a vehicle infusion.

  • Drug Administration: Treatment with this compound or a comparator can begin prior to or after the amyloid-β infusion and continue for a specified period (e.g., 2-4 weeks).

  • Assessment: Cognitive function is assessed using tasks like the Morris water maze. After the treatment period, brain tissue is analyzed for amyloid plaque deposition, neuroinflammation (microgliosis and astrocytosis), and neuronal loss.

Isoproterenol-Induced Cardiac Hypertrophy in Rats
  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure: Cardiac hypertrophy is induced by daily subcutaneous injections of isoproterenol (e.g., 5 mg/kg) for 7-14 days.[17][23][24][25] Control animals receive saline injections.

  • Drug Administration: this compound or a comparator is administered daily, typically starting concurrently with the isoproterenol injections.

  • Assessment: Cardiac function is monitored throughout the study using echocardiography. At the end of the treatment period, rats are euthanized, and hearts are excised. The heart weight to body weight ratio is calculated. Myocardial tissue is used for histological analysis (e.g., H&E and Masson's trichrome staining for hypertrophy and fibrosis) and molecular analysis of hypertrophic markers.

Visualizing Mechanisms and Workflows

ophiopogonanone_e_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk erk ERK1/2 mapk->erk jnk JNK mapk->jnk nfkb NF-κB mapk->nfkb erk->nfkb jnk->nfkb inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, NO) nfkb->inflammation ope This compound ope->erk Inhibits ope->jnk Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow start Animal Acclimatization (C57BL/6 Mice) grouping Randomization into Groups (Control, LPS, LPS + OPE) start->grouping treatment Pre-treatment with This compound (OPE) grouping->treatment induction LPS Injection (i.p.) treatment->induction behavior Behavioral Testing (24h post-LPS) induction->behavior euthanasia Euthanasia and Tissue Collection (48h) behavior->euthanasia analysis Biochemical & Histological Analysis (ELISA, IHC) euthanasia->analysis

Caption: Workflow for in vivo validation in a neuroinflammation model.

logical_relationship ope This compound inflammation Neuroinflammation ope->inflammation Inhibits neuroprotection Neuroprotection & Improved Cognition ope->neuroprotection Results in cytokines Pro-inflammatory Mediators inflammation->cytokines Leads to neuronal_damage Neuronal Damage & Cognitive Decline inflammation->neuronal_damage Contributes to cytokines->neuronal_damage Causes

Caption: Logical flow of this compound's neuroprotective effect.

References

Ophiopogonanone E vs. Synthetic Anti-inflammatory Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, natural compounds are increasingly being scrutinized for their potential to offer safer or more effective alternatives to conventional synthetic drugs. This guide provides a detailed comparison of ophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicus, and its derivatives, with widely used synthetic anti-inflammatory drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This comparison is based on their mechanisms of action and publicly available in-vitro experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound's derivative, 4'-O-Demethylthis compound, has been quantified against common synthetic drugs in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a standard model for studying inflammatory responses. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for the inhibition of key inflammatory mediators. A lower IC50 value indicates higher potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

CompoundIC50Reference
4'-O-Demethylthis compound66.4 ± 3.5 µg/mL[1]
Dexamethasone34.60 µg/mL[2]
Ibuprofen> 400 µM (approx. 82.5 µg/mL)[3]
Celecoxib~20 µM (approx. 7.6 µg/mL)[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

CompoundTarget CytokineIC50Reference
4'-O-Demethylthis compoundIL-1β32.5 ± 3.5 µg/mL[1][5]
4'-O-Demethylthis compoundIL-613.4 ± 2.3 µg/mL[1][5]
DexamethasoneIL-1β & IL-6Broadly inhibits at transcriptional level[6][7]
IbuprofenIL-1β & IL-6Inhibition reported, but IC50 in this model not specified[3]
CelecoxibIL-6Inhibition reported, IC50 ~30 µM (approx. 11.4 µg/mL) for IL-12[4][8]

Note: Direct comparative studies for all compounds under identical conditions are limited. The data is compiled from different studies using similar experimental models. The molecular weight of Ibuprofen is approximately 206.29 g/mol and Celecoxib is approximately 381.37 g/mol .

Mechanisms of Action: A Divergence in Pathways

This compound and synthetic anti-inflammatory drugs operate through distinct molecular pathways to quell inflammation.

This compound and its Derivatives:

The anti-inflammatory effects of 4'-O-Demethylthis compound are primarily attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[1][5] This inhibition leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][5]

cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade ERK_JNK p-ERK / p-JNK MAPK_cascade->ERK_JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK_JNK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) Inflammatory_Mediators NO, IL-1β, IL-6 Pro_inflammatory_genes->Inflammatory_Mediators Ophiopogonanone_E This compound Derivative Ophiopogonanone_E->MAPK_cascade cluster_nsaids NSAIDs cluster_corticosteroids Corticosteroids Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins NSAIDs Ibuprofen, Celecoxib NSAIDs->COX1_COX2 Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Nucleus_CS Nucleus GR_complex->Nucleus_CS Gene_Expression ↑ Anti-inflammatory Genes ↓ Pro-inflammatory Genes Nucleus_CS->Gene_Expression start Cell Culture Supernatant griess Add Griess Reagent start->griess incubation Incubate at Room Temperature griess->incubation measurement Measure Absorbance at 540 nm incubation->measurement

References

Ophiopogonanone E: A Comparative Analysis of Its Antioxidant Potential Against Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and natural product chemistry, understanding the antioxidant capacity of novel compounds is paramount. Ophiopogonanone E, a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the antioxidant capacity of compounds from Ophiopogon japonicus against other well-studied natural flavonoids, supported by experimental data from various antioxidant assays.

Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays are DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The results are often expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as equivalents of a standard antioxidant like Trolox (a water-soluble vitamin E analog). A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of the available antioxidant data for a chloroform/methanol extract of Ophiopogon japonicus containing this compound, as well as for an isolated related compound, Methylophiopogonanone B, compared with common natural flavonoids.

Compound/ExtractDPPH AssayABTS AssayFRAP AssayORAC AssaySource(s)
From Ophiopogon japonicus
Chloroform/Methanol Extract30.96 ± 0.26 µmol TE/g45.54 ± 0.24 µmol TE/g38.95 ± 0.59 µmol TE/gNot Reported[1]
Methylophiopogonanone B136.10 ± 0.94 µmol TE/g163.90 ± 0.50 µmol TE/g345.12 ± 0.64 µmol TE/gNot Reported[1]
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Common Natural Flavonoids
QuercetinIC50: 4.60 ± 0.3 µMIC50: 48.0 ± 4.4 µMNot ReportedNot Reported[2]
QuercetinIC50: 9.9 µg/mLNot ReportedNot ReportedNot Reported[3]
CatechinIC50: ~18.3 µM (in methanol)Not Reported689.4 µMNot Reported[4]
LuteolinIC50: 13.2 ± 0.18 µMIC50: 17.3 ± 0.82 µMNot ReportedNot Reported[5]
LuteolinIC50: ~18.3 µM (in methanol)Not Reported573.1 µMNot Reported[4]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies. TE stands for Trolox Equivalents.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Antioxidant_Mechanism FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule gains an electron/ hydrogen atom Flavonoid Flavonoid (Fl-OH) Flavonoid->FreeRadical FlavonoidRadical Flavonoid Radical (Fl-O•) Flavonoid->FlavonoidRadical donates an electron/ hydrogen atom

Caption: General mechanism of flavonoid antioxidant action.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample dilutions DPPH_Solution->Mix Sample_Dilutions Prepare serial dilutions of flavonoid sample Sample_Dilutions->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Spectrophotometer Measure absorbance (e.g., at 517 nm) Incubate->Spectrophotometer Calculate_Inhibition Calculate % inhibition Spectrophotometer->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for a typical DPPH antioxidant assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the most common antioxidant capacity assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture : In a 96-well plate or test tubes, add a specific volume of the DPPH solution (e.g., 180 µL).

  • Sample Addition : Add a small volume of the various concentrations of the test compound (e.g., 20 µL) to the wells containing the DPPH solution. A blank well should contain the solvent instead of the test compound.

  • Incubation : Incubate the plate or tubes in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette or well.

  • Sample Addition : Add a small volume of the test compound at various concentrations (e.g., 10 µL).

  • Incubation : The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation : The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture : Add a specific volume of the FRAP reagent (e.g., 285 µL) to each well of a 96-well plate.

  • Sample Addition : Add a small volume of the test compound (e.g., 15 µL) to the wells.

  • Incubation : The plate is incubated at 37°C for a specified time, often around 30 minutes.

  • Measurement : The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation : A standard curve is generated using a known antioxidant, such as FeSO4 or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation : Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4). A free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is also prepared in the same buffer. A standard, typically Trolox, is used to create a standard curve.

  • Reaction Mixture : In a black 96-well plate, add the fluorescein solution to each well, followed by the test sample or Trolox standard.

  • Incubation : The plate is pre-incubated at 37°C for a few minutes.

  • Initiation : The reaction is initiated by adding the AAPH solution to all wells.

  • Measurement : The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is plotted using the net AUC of the Trolox standards, and the ORAC value of the sample is expressed as Trolox equivalents.

References

Cross-Validation of Ophiopogonanone E's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of ophiopogonanone E and its related compounds across various cell lines, based on currently available experimental data. The information is intended to facilitate further research and drug development efforts by offering a structured overview of its activities, methodologies for its study, and the signaling pathways it modulates.

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the effects of this compound and its derivatives in different cell lines.

Table 1: Anti-inflammatory Effects
CompoundCell LineAssayTargetIC50 / EffectReference
4'-O-Demethylthis compoundRAW 264.7 macrophagesGriess AssayNitric Oxide (NO) Production66.4 ± 3.5 µg/mL[1]
4'-O-Demethylthis compoundRAW 264.7 macrophagesELISAIL-1β Production32.5 ± 3.5 µg/mL[1][2]
4'-O-Demethylthis compoundRAW 264.7 macrophagesELISAIL-6 Production13.4 ± 2.3 µg/mL[1][2]
This compound16HBE, HPAEpiCs, HUVECsELISAInhibition of TNF-α and IL-6 releaseIdentified as an anti-inflammatory component, but specific IC50 not provided.[3]
Methylophiopogonanone A & B, Ophiopogonanone ANormal Human Dermal FibroblastsELISADecreased IL-6 productionShowed concentration-dependent decrease.[4]
Table 2: Anticancer and Cytotoxic Effects
CompoundCell LineAssayEffectKey FindingsReference
8-Formylophiopogonanone BNasopharyngeal carcinoma CNE-1MTT Assay, Flow CytometryInhibition of cell viability, induction of apoptosisMost sensitive among six tested tumor cell lines; induced intracellular ROS production.[5]
Ophiopogonin DColorectal cancer cells (HCT116p53+/+)CCK-8 Assay, Colony Formation AssayInhibition of cell viability and proliferationInduced apoptosis by activating p53.[6]
Ophiopogon japonicus extractLung cancer cells (NCI-H1299, A549)MTT Assay, Transwell AssayInhibition of cell viability and migration, induction of apoptosisNCI-H1299 was more sensitive than A549.[7][8]
Methylophiopogonanone BHuman umbilical vein endothelial cells (HUVECs)Flow CytometryProtection from H2O2-induced apoptosisInhibited production of MDA and ROS, enhanced SOD activity.[9][10]
Methylophiopogonanone AH9C2 cardiomyocytesFlow CytometryAttenuation of hypoxia/reoxygenation-induced apoptosisActivated the PI3K/Akt/eNOS pathway.[11]

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the effects of this compound and related compounds.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours). MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[5][12]

  • CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability. After treatment, a solution containing WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is added to the wells. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells. The absorbance is read at approximately 450 nm.[6]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. After treatment, cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[10][11]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, apoptotic cells exhibit condensed or fragmented nuclei.[5]

Measurement of Inflammatory Mediators
  • Griess Assay for Nitric Oxide (NO): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

Western Blotting

This technique is used to detect specific proteins in a sample. After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies against the target proteins (e.g., p-ERK, p-JNK, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by this compound and its derivatives as identified in the referenced studies.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 NFkB NF-κB p38->NFkB Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes NFkB->Inflammatory_Genes OphiopogonanoneE 4'-O-Demethyl- This compound OphiopogonanoneE->ERK Inhibition OphiopogonanoneE->JNK Inhibition

Caption: MAPK signaling pathway inhibited by 4'-O-Demethylthis compound.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm & Mitochondria cluster_nucleus Nucleus Stimulus 8-Formylophiopogonanone B ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS Bax ↑ Bax (Pro-apoptotic) Stimulus->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl-2 inhibits CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: ROS-mediated apoptosis induced by 8-Formylophiopogonanone B.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome MOA Methylophiopogonanone A PI3K PI3K MOA->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Bax ↓ Bax Akt->Bax Bcl2 ↑ Bcl-2 Akt->Bcl2 Caspase3_active ↓ Cleaved Caspase-3 Akt->Caspase3_active NO ↑ Nitric Oxide (NO) eNOS->NO Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3_active->Apoptosis

Caption: PI3K/Akt/eNOS pathway activated by Methylophiopogonanone A.

References

Comparative analysis of ophiopogonanone E from different geographical sources of Ophiopogon japonicus.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ophiopogonanone E, a bioactive homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus (Linn. f.) Ker-Gawl. The quality and chemical composition of Ophiopogon japonicus, a significant herb in traditional Chinese medicine, are known to vary based on its geographical source, with the primary cultivation regions in China being Sichuan (Chuan-maidong) and Zhejiang (Zhe-maidong) provinces. This document synthesizes experimental data to highlight these variations, offering valuable insights for research and drug development.

Data Presentation: this compound in Ophiopogon japonicus from Different Geographical Sources

While direct quantitative comparisons of this compound are limited in existing literature, studies consistently indicate that the concentration of homoisoflavonoids, as a class, is notably higher in Ophiopogon japonicus sourced from Zhejiang province compared to Sichuan. This compound has been identified as a constituent in Ophiopogon japonicus from both regions[1].

Geographical SourceCommon NameThis compound PresenceTotal Homoisoflavonoid ContentKey Findings
Sichuan Province, China Chuan-maidong (CMD)Identified[1]Generally lowerHigher in certain steroidal saponins. Seventeen homoisoflavonoids were identified in total[2][3].
Zhejiang Province, China Zhe-maidong (ZMD)Identified[1]Generally higherConsidered superior in quality with a richer profile of homoisoflavonoids. Nineteen homoisoflavonoids were identified in total[2][3][4].

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and analysis of this compound and other homoisoflavonoids from Ophiopogon japonicus.

Extraction of Homoisoflavonoids

A widely used method for the extraction of homoisoflavonoids from the dried and powdered tuberous roots of Ophiopogon japonicus is solvent extraction.

  • Sample Preparation: The dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder (typically passing through a 60-mesh sieve)[2].

  • Extraction Solvent: A mixture of chloroform and methanol (1:1, v/v) has been shown to be effective for extracting a high content of homoisoflavonoids[5]. Other solvents used include methanol alone or 70% ethanol[5].

  • Extraction Procedure:

    • The powdered plant material is mixed with the extraction solvent (e.g., 20 g of powder in 200 mL of solvent)[5].

    • The mixture undergoes heat reflux for a specified duration, typically 2 hours[5].

    • The extraction process is repeated three times to ensure maximum yield[5].

    • The extracts from each cycle are combined and filtered.

    • The filtrate is then evaporated to dryness under reduced pressure to obtain the crude extract, which can be dissolved in methanol for further analysis[5].

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of homoisoflavonoids, including this compound.

  • Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a diode array detector (DAD)[6].

  • Column: An Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm) or a similar C18 column is commonly used for separation[6].

  • Mobile Phase: A gradient elution using a binary solvent system of water (A) and acetonitrile (B) is often employed. A representative gradient program is as follows: 0–20 min, 30–40% B; 20–44 min, 40–43% B; 44–71 min, 43–70% B; 71–76 min, 70–100% B[6].

  • Flow Rate: A standard flow rate is 1.0 mL/min[6].

  • Column Temperature: The column is typically maintained at 25 °C[6].

  • Injection Volume: A 10 µL injection volume is common[6].

  • Detection: Homoisoflavonoids are detected by DAD. While specific wavelengths for this compound are not always detailed, related compounds like methylophiopogonanone A and B are detected at 296 nm[6]. A full UV scan can be employed to determine the optimal wavelength for this compound.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_sourcing Sample Sourcing cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results & Comparison Sichuan O. japonicus (Sichuan - CMD) Drying Drying & Pulverization Sichuan->Drying Zhejiang O. japonicus (Zhejiang - ZMD) Zhejiang->Drying Solvent_Extraction Solvent Extraction (e.g., Chloroform:Methanol) Drying->Solvent_Extraction Evaporation Evaporation & Redissolution Solvent_Extraction->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC LCMS LC-MS/MS for Identification Evaporation->LCMS Quantification Quantification of This compound HPLC->Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of this compound.

Putative Anti-Inflammatory Signaling Pathway of this compound

Research on the closely related compound, 4′-O-Demethylthis compound, suggests that the anti-inflammatory effects of these homoisoflavonoids may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

signaling_pathway cluster_mapk MAPK Cascade cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK NFkB NF-κB Activation MAPK->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Ophiopogonanone_E This compound Ophiopogonanone_E->MAPK Inhibition

Caption: Putative MAPK signaling pathway inhibited by this compound.

References

Ophiopogonanone E and Ruscogenin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Ophiopogonanone E and ruscogenin, both found in the traditional Chinese medicine Ophiopogon japonicus, have garnered attention for their anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this analysis synthesizes findings from independent research to offer a comprehensive overview of their mechanisms and potency.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and ruscogenin. It is important to note that the data for this compound is based on a structurally related compound, 4′-O-Demethylthis compound, and the experimental conditions for each compound may vary across studies.

ParameterThis compound (4′-O-Demethylthis compound)Ruscogenin
Cell Line RAW 264.7 macrophagesHL-60 and ECV304 cells
Stimulant Lipopolysaccharide (LPS)Phorbol-12-myristate-13-acetate (PMA)
Inhibition of Nitric Oxide (NO) Production (IC50) 66.4 ± 3.5 µg/mL[1]Data not available in comparable format
Inhibition of Interleukin-1β (IL-1β) Production (IC50) 32.5 ± 3.5 µg/mL[1]Suppresses expression, IC50 not specified[2]
Inhibition of Interleukin-6 (IL-6) Production (IC50) 13.4 ± 2.3 µg/mL[1]Data not available in comparable format
Inhibition of Cell Adhesion (IC50) Data not available7.76 nmol/L[3]
Inhibition of TNF-α Production Suppresses expression, IC50 not specifiedSuppresses expression, IC50 not specified[2]

Mechanistic Insights: Signaling Pathways

Both this compound and ruscogenin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Ruscogenin , on the other hand, primarily targets the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] It has been demonstrated to suppress the activation of NF-κB, which in turn prevents the transcription of genes encoding for various inflammatory molecules, including iNOS, COX-2, TNF-α, and IL-1β.[2]

Visualizing the Mechanisms and Experimental Design

To better understand the cellular mechanisms and experimental approaches discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Inflammatory Mediator Measurement cluster_pathway_analysis Signaling Pathway Analysis cell_line RAW 264.7 Macrophages stimulant LPS (1 µg/mL) ophiopogonanone_e This compound (Various Concentrations) stimulant->ophiopogonanone_e ruscogenin Ruscogenin (Various Concentrations) stimulant->ruscogenin control Vehicle Control stimulant->control no_assay Nitric Oxide (NO) (Griess Assay) ophiopogonanone_e->no_assay cytokine_assay Cytokines (IL-1β, IL-6, TNF-α) (ELISA) ophiopogonanone_e->cytokine_assay western_blot Western Blot (p-ERK, p-JNK, NF-κB) ophiopogonanone_e->western_blot ruscogenin->no_assay ruscogenin->cytokine_assay ruscogenin->western_blot control->no_assay control->cytokine_assay control->western_blot

Figure 1: Generalized experimental workflow for comparing anti-inflammatory effects.

nf_kappa_b_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Ruscogenin Ruscogenin Ruscogenin->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription

Figure 2: Ruscogenin's inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MEKK MAPKKK Receptor->MEKK Activates MEK MAPKK MEKK->MEK Phosphorylates ERK_JNK ERK / JNK MEK->ERK_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) ERK_JNK->AP1 Activates OphiopogonanoneE This compound OphiopogonanoneE->ERK_JNK Inhibits Phosphorylation DNA DNA AP1->DNA Binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Figure 3: this compound's inhibition of the MAPK signaling pathway.

Detailed Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below to facilitate replication and further investigation.

In vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages[1]
  • Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay: The cytotoxicity of the test compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects were not due to cell death.

  • Nitric Oxide (NO) Production Assay: RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, including IL-1β and IL-6, in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells were treated with the test compounds and stimulated with LPS. Total protein was extracted, and the expression levels of total and phosphorylated proteins of the MAPK pathway (ERK1/2, JNK) were determined by Western blotting using specific antibodies.

Cell Adhesion Assay[3]
  • Cell Culture: Human promyelocytic leukemia cells (HL-60) and human umbilical vein endothelial cells (ECV304) were used. ECV304 cells were cultured to confluence in 96-well plates.

  • Stimulation and Treatment: ECV304 cells were pre-treated with various concentrations of ruscogenin for a specified period before being stimulated with phorbol-12-myristate-13-acetate (PMA) to induce the expression of adhesion molecules.

  • Adhesion Assay: Fluorescently labeled HL-60 cells were added to the PMA-stimulated ECV304 monolayer and incubated to allow for adhesion. Non-adherent cells were washed away, and the fluorescence of the adherent cells was measured to quantify the degree of cell adhesion. The IC50 value was calculated as the concentration of ruscogenin that inhibited 50% of the PMA-induced cell adhesion.

Conclusion

Both this compound and ruscogenin demonstrate significant anti-inflammatory potential through distinct but crucial signaling pathways. The available data suggests that 4′-O-Demethylthis compound, a close analogue of this compound, is effective at inhibiting the production of key inflammatory mediators like NO, IL-1β, and IL-6 in the mid-µg/mL range, primarily acting through the MAPK pathway. Ruscogenin, on the other hand, shows potent inhibition of cell adhesion at nanomolar concentrations and exerts its broader anti-inflammatory effects by suppressing the NF-κB pathway.

The lack of head-to-head comparative studies necessitates caution when directly comparing their potencies. The differences in experimental models (e.g., cell types, stimuli) significantly influence the obtained IC50 values. Future research directly comparing these two compounds under identical experimental conditions is warranted to definitively establish their relative anti-inflammatory efficacy and to further elucidate their therapeutic potential in inflammatory diseases.

References

Benchmarking ophiopogonanone E's neuroprotective activity against known compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Benchmarking Guide for Researchers

In the quest for novel therapeutic agents for neurodegenerative diseases, Ophiopogonanone E, a homoisoflavonoid from the tuberous root of Ophiopogon japonicus, has emerged as a promising neuroprotective candidate. This guide provides a comparative analysis of this compound's potential neuroprotective activity against two well-established compounds: Edaravone, a free radical scavenger, and N-acetylcysteine (NAC), a precursor to the antioxidant glutathione.

Disclaimer: To date, no direct head-to-head experimental studies have been published comparing the neuroprotective efficacy of this compound with Edaravone or N-acetylcysteine. The following comparison is a hypothetical benchmark constructed from data aggregated from separate in vitro studies on each compound, utilizing comparable experimental models of neuronal cell injury. Specifically, this guide draws on findings from studies using human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress and rat pheochromocytoma PC12 cells exposed to glutamate-induced excitotoxicity. Due to the limited availability of data for this compound in these specific models, information on a structurally similar flavonoid, ugonin K, is used as a proxy in the SH-SY5Y model, and the known activation of the Nrf2 pathway by a polysaccharide from Ophiopogon japonicus is highlighted as a likely mechanism of action.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the neuroprotective effects of the three compounds in two common in vitro models of neuronal damage.

Table 1: Neuroprotection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

CompoundConcentration Range% Increase in Cell Viability (vs. H₂O₂ control)Key Findings & Citations
Ugonin K (as a proxy for this compound) 1 - 20 µMUp to ~46% at 20 µMPre-treatment with ugonin K significantly prevented H₂O₂-induced cell death.[1]
Edaravone 10 - 100 µMUp to ~25% at 25 µMEdaravone pretreatment diminished the decrease in cell viability induced by ZnO NPs (which induce oxidative stress).[2] It also protected against H₂O₂-induced injury in HT22 hippocampal neurons.[3]
N-acetylcysteine (NAC) 1 - 10 mMUp to ~37% at 1 mM (in combination with H-LIPEF)NAC, particularly in combination with other treatments, significantly improved cell viability and reduced mitochondrial apoptosis following H₂O₂ exposure.[4][5][6][7][8]

Table 2: Neuroprotection Against Glutamate-Induced Excitotoxicity in PC12 Cells

CompoundConcentration Range% Increase in Cell Viability (vs. Glutamate control)Key Findings & Citations
This compound Data not available in this modelN/AFurther research is needed to evaluate this compound in this specific excitotoxicity model.
Edaravone 250 - 750 µMDose-dependent increase, peaking at 500 µMPretreatment with edaravone significantly decreased glutamate-induced toxicity and elevated cell viability.[9][10]
N-acetylcysteine (NAC) Specific % increase not detailedProtective effects observedNACA, an amide form of NAC, protected PC12 cells from glutamate toxicity by preserving intracellular glutathione and reducing reactive oxygen species.[11][12]

Experimental Protocols

The following are generalized experimental protocols for assessing neuroprotection in the in vitro models cited in this guide.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Pre-treatment: Cells are seeded in 96-well plates. After reaching appropriate confluence, the culture medium is replaced with a medium containing various concentrations of the test compound (this compound proxy, Edaravone, or NAC) and incubated for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, the medium is removed, and cells are exposed to a medium containing a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the untreated control group.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Glutamate-Induced Excitotoxicity in PC12 Cells
  • Cell Culture: Rat pheochromocytoma PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with horse serum, fetal bovine serum, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Pre-treatment: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of the test compound (Edaravone or NAC) for a specified time (e.g., 20 minutes to 1 hour).

  • Induction of Excitotoxicity: Following pre-treatment, a high concentration of glutamate (e.g., 5-20 mM) is added to the culture medium to induce excitotoxicity. The cells are then incubated for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Cell viability is measured using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis: The neuroprotective effect is calculated by comparing the viability or cell death in the compound-treated, glutamate-exposed group to the group exposed to glutamate alone.

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.

This compound (Putative Mechanism)

While the precise signaling pathway for this compound is still under investigation, evidence from related compounds and extracts from Ophiopogon japonicus strongly suggests the involvement of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway . A polysaccharide from Ophiopogon japonicus has been shown to activate Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes like GPX4.[4][13] This pathway is a critical cellular defense mechanism against oxidative stress.

OphiopogonanoneE_Pathway OphiopogonanoneE This compound (Putative) Nrf2_Activation Nrf2 Activation OphiopogonanoneE->Nrf2_Activation ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., GPX4, HO-1) ARE_Binding->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Putative neuroprotective pathway of this compound via Nrf2 activation.

Edaravone

Edaravone primarily acts as a potent free radical scavenger.[14] Its neuroprotective effects are also mediated by the activation of multiple signaling pathways, including the Nrf2/ARE pathway and the GDNF/RET neurotrophic signaling pathway .[13][15][16] By activating these pathways, Edaravone not only reduces oxidative stress but also promotes neuronal survival and maturation.

Edaravone_Pathway Edaravone Edaravone Free_Radical_Scavenging Free Radical Scavenging Edaravone->Free_Radical_Scavenging Nrf2_Activation Nrf2 Activation Edaravone->Nrf2_Activation GDNF_RET_Activation GDNF/RET Signaling Edaravone->GDNF_RET_Activation Neuroprotection Neuroprotection Free_Radical_Scavenging->Neuroprotection Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Neurotrophic_Support Neurotrophic Support GDNF_RET_Activation->Neurotrophic_Support Antioxidant_Response->Neuroprotection Neurotrophic_Support->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of Edaravone.

N-acetylcysteine (NAC)

N-acetylcysteine exerts its neuroprotective effects primarily by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant.[1] It also modulates glutamatergic neurotransmission and has anti-inflammatory properties. The PI3K/Akt pathway and the Nrf2 signaling pathway are also implicated in NAC's neuroprotective actions, leading to the expression of pro-survival proteins and antioxidant enzymes.

NAC_Pathway NAC N-acetylcysteine (NAC) GSH_Synthesis Increased GSH Synthesis NAC->GSH_Synthesis PI3K_Akt_Activation PI3K/Akt Activation NAC->PI3K_Akt_Activation Nrf2_Activation Nrf2 Activation NAC->Nrf2_Activation Antioxidant_Defense Enhanced Antioxidant Defense GSH_Synthesis->Antioxidant_Defense Pro_Survival_Signaling Pro-Survival Signaling PI3K_Akt_Activation->Pro_Survival_Signaling Nrf2_Activation->Antioxidant_Defense Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection Pro_Survival_Signaling->Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by N-acetylcysteine.

Conclusion

This comparative guide, while hypothetical due to the absence of direct comparative studies, provides a valuable framework for researchers and drug development professionals. The available data suggests that this compound, likely acting through the Nrf2 pathway, holds significant promise as a neuroprotective agent. Edaravone and N-acetylcysteine, with their well-documented efficacy and multiple mechanisms of action, serve as important benchmarks. Future research should focus on direct, head-to-head comparisons of this compound with these established compounds in various models of neurodegeneration to definitively ascertain its therapeutic potential. Such studies will be crucial in guiding the development of novel and effective treatments for debilitating neurological disorders.

References

Safety Operating Guide

Ophiopogonanone E: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Ophiopogonanone E, ensuring compliance with safety protocols and regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) when handling this compound for disposal:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed to prevent environmental contamination and ensure personnel safety.

  • Waste Identification and Classification:

    • Based on the aquatic toxicity of related compounds, this compound should be treated as a hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste according to local, state, and federal regulations. It may fall under a toxicity characteristic.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department. Common solvents for Ophiopogonanone compounds include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

    • Keep the container tightly sealed.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.

    • The final disposal method must be carried out at an approved waste disposal plant[1].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes the key hazard classifications for the related compound Ophiopogonanone A, which should be used as a precautionary guide.

Hazard ClassificationCategoryHazard StatementPrecautionary Statement Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312, P330
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273, P391
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP273, P391

Data sourced from the Safety Data Sheet for Ophiopogonanone A[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A This compound Waste Generated B Solid or Liquid Waste? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store in Designated Secure Area C->E D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Company E->F G Disposal at Approved Waste Disposal Plant F->G

Caption: Workflow for the Proper Disposal of this compound.

References

Personal protective equipment for handling ophiopogonanone E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ophiopogonanone E. The following procedures are based on best practices for handling similar homoisoflavonoid compounds and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.[3]
Body Protection Laboratory coat or impervious clothingTo protect skin and personal clothing from contamination.[2]
Respiratory Protection Dust respirator or use of a fume hoodTo avoid inhalation of dust or aerosols, especially when handling the powdered form.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2]

Storage Protocol:

  • Container: Keep the compound in a tightly sealed, well-closed container.[4]

  • Temperature: Store in a cool, well-ventilated area, protected from air and light. Refrigeration or freezing (2-8°C) is recommended.[4]

  • Ignition Sources: Keep away from direct sunlight and sources of ignition.[2]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[1][2]

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local environmental regulations to prevent environmental contamination.

Disposal Guidelines:

  • Waste Classification: Treat this compound as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container suitable for chemical waste.

  • Disposal Method: Dispose of the contents and the container through an approved waste disposal plant or licensed contractor.[2] Do not allow the chemical to enter drains or waterways.[1]

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.

Visualized Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended operational workflow and the decision-making process for selecting appropriate PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review SDS of Analogous Compounds B Select Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh/Handle this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F H Store Compound Properly E->H G Segregate Waste F->G I Label Hazardous Waste G->I J Arrange for Professional Disposal I->J

Caption: Operational workflow for handling this compound.

PPE_Selection_Logic cluster_ppe_items A Handling Powder? Respirator Use Dust Respirator / Fume Hood A->Respirator Yes Gloves Wear Chemical-Resistant Gloves A->Gloves No B Potential for Splash? Goggles Wear Safety Goggles B->Goggles Yes Coat Wear Lab Coat B->Coat No Respirator->B Gloves->B Goggles->Coat

Caption: Logic diagram for selecting appropriate PPE.

References

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ophiopogonanone E
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.